TD-428
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H43ClN10O7S |
|---|---|
Poids moléculaire |
879.4 g/mol |
Nom IUPAC |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C43H43ClN10O7S/c1-24-25(2)62-43-37(24)39(27-10-12-28(44)13-11-27)47-33(40-51-49-26(3)53(40)43)23-36(56)46-29-6-4-7-30(22-29)61-21-20-60-19-18-59-17-16-45-31-8-5-9-32-38(31)42(58)54(52-50-32)34-14-15-35(55)48-41(34)57/h4-13,22,33-34,45H,14-21,23H2,1-3H3,(H,46,56)(H,48,55,57)/t33-,34?/m0/s1 |
Clé InChI |
XEZUBGASURUNMF-CDRRMRQFSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC(=CC=C4)OCCOCCOCCNC5=CC=CC6=C5C(=O)N(N=N6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC(=CC=C4)OCCOCCOCCNC5=CC=CC6=C5C(=O)N(N=N6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
Origine du produit |
United States |
Foundational & Exploratory
TD-428: A Technical Guide to its Mechanism of Action as a BRD4-Targeting PROTAC
This in-depth technical guide serves to elucidate the core mechanism of action of TD-428, a highly specific and potent Proteolysis Targeting Chimera (PROTAC). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and downstream effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound is a heterobifunctional small molecule designed to induce the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[1][2][3] As a PROTAC, this compound does not inhibit its target protein through conventional occupancy-based pharmacology. Instead, it acts as a molecular bridge, hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate BRD4.[4][5]
The molecule is composed of two key moieties connected by a chemical linker:
-
A BET inhibitor moiety: This portion is based on JQ1, a well-characterized thienotriazolodiazepine that binds with high affinity to the bromodomains of BET family proteins, including BRD4.[6][7][8]
-
An E3 Ligase-recruiting moiety: this compound incorporates TD-106, a novel and proprietary ligand that binds to Cereblon (CRBN), a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[6][9]
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound first binds to both BRD4 and CRBN, bringing them into close proximity to form a stable ternary complex (BRD4-TD-428-CRBN).[4] The formation of this complex is the critical event that initiates the degradation process.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase complex is activated, facilitating the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BRD4 protein.[4]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is now recognized as a substrate for the 26S proteasome. The proteasome unfolds and degrades the tagged BRD4 into small peptides, effectively eliminating it from the cell.[4]
-
Catalytic Cycle: After inducing ubiquitination, this compound is released and can proceed to bind to another BRD4 and CRBN, repeating the cycle. This catalytic nature allows for potent and sustained protein degradation at sub-stoichiometric concentrations.
By degrading BRD4, this compound effectively downregulates the expression of key oncogenes that are transcriptionally controlled by BRD4, most notably c-Myc.[9][10] The suppression of c-Myc and other target genes leads to the inhibition of cancer cell proliferation.[10]
Caption: The catalytic cycle of this compound-induced BRD4 degradation.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various cellular assays. The key parameters are summarized below.
| Parameter | Description | Cell Line | Value | Reference |
| DC₅₀ | The concentration of this compound required to degrade 50% of cellular BRD4 protein. | 22Rv1 (Prostate Cancer) | 0.32 nM | [5][8][9] |
| CC₅₀ | The concentration of this compound required to inhibit 50% of cell growth/proliferation. | 22Rv1 (Prostate Cancer) | 20.1 nM | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
BRD4 Degradation Assay by Western Blotting
This protocol is used to determine the dose-dependent degradation of BRD4 protein in cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture 22Rv1 prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO (vehicle control) for a specified duration (e.g., 12 hours).[8]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice for 30 minutes in 100 µL of RIPA buffer containing a protease inhibitor cocktail.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.[12]
-
Transfer the separated proteins onto a PVDF membrane using a wet or semi-dry transfer system.[3]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-α-Tubulin or anti-GAPDH) should also be used.[2][12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control to determine the DC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol is used to measure the effect of this compound on the viability and proliferation of cancer cells.
1. Cell Seeding:
-
Harvest and count 22Rv1 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a desired period (e.g., 72 hours).
3. MTT Reagent Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the CC₅₀ value.
Mandatory Visualizations
Caption: A streamlined workflow for quantifying protein degradation via Western Blot.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Absence of mutations in cereblon (CRBN) and DNA damage-binding protein 1 (DDB1) genes and significance for IMiD therapy [ouci.dntb.gov.ua]
- 9. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.8. Western blot analysis [bio-protocol.org]
- 12. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
TD-428 PROTAC: An In-depth Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
TD-428 is a potent and highly specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) family protein, BRD4.[1][2][3][4] As a member of the BET family, BRD4 is a critical epigenetic reader that plays a key role in the regulation of gene expression, particularly of oncogenes such as c-Myc.[5] Its deregulation is implicated in the pathogenesis of various cancers, making it a prime therapeutic target.[5]
This technical guide provides a detailed overview of this compound, including its mechanism of action, key quantitative data, and experimental methodologies, to support researchers and drug development professionals in their exploration of this promising therapeutic agent.
Core Components and Mechanism of Action
This compound is a chimeric molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein, BRD4.[1][2][3] It is comprised of two key moieties connected by a linker:
-
A BET inhibitor (JQ1): This component specifically binds to the bromodomains of BRD4.[1][2][3]
-
A Cereblon (CRBN) ligand (TD-106): This moiety recruits the E3 ubiquitin ligase Cereblon.[1][2][3]
By simultaneously binding to both BRD4 and Cereblon, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of BRD4 by the E3 ligase, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibition, as it can lead to a more profound and sustained downstream biological effect.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Value | Cell Line | Description | Reference |
| DC50 (BRD4 Degradation) | 0.32 nM | Not Specified | Concentration required to degrade 50% of BRD4 protein. | [1][2][3][4] |
| CC50 (Cell Proliferation) | 20.1 nM | 22Rv1 (Prostate Cancer) | Concentration required to inhibit 50% of cell proliferation. | [1][3] |
Table 2: Protein Degradation Profile
| Target Protein | Degradation Observed | Cell Line | Concentration Range | Incubation Time | Reference |
| BRD4 | Yes | U266 | 1 nM - 10 µM | 12 hours | [1] |
| IKZF1 | Yes | U266 | 1 nM - 10 µM | 12 hours | [1] |
| IKZF3 | Yes | U266 | 1 nM - 10 µM | 12 hours | [1] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the mechanism of action of this compound and its impact on the BRD4 signaling pathway.
Caption: Mechanism of action of this compound PROTAC leading to BRD4 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
TD-428: A Technical Guide to a Potent BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TD-428, a potent and specific BRD4 (Bromodomain-containing protein 4) degrader. This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that offers a powerful therapeutic strategy for targeting BRD4-dependent malignancies. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the core signaling pathways involved in its activity.
Introduction to this compound and BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that play a pivotal role in regulating gene transcription.[1][2][3] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[4][5] Its deregulation is implicated in a wide range of cancers, making it a prime therapeutic target.[1][4]
Traditional small-molecule inhibitors, such as JQ1, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin and inhibiting its transcriptional activity.[2][3] While effective, this inhibition is often reversible and may require sustained high drug concentrations.
This compound represents a next-generation approach to targeting BRD4. As a PROTAC, this compound is a bifunctional molecule designed to induce the selective degradation of the target protein.[4][6] It is comprised of two key moieties connected by a linker:
-
A ligand for BRD4: In the case of this compound, this is the well-characterized BET inhibitor, JQ1.[6]
-
A ligand for an E3 ubiquitin ligase: this compound utilizes TD-106, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][6]
This dual-binding capability allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to its clearance from the cell.[4] This event-driven, catalytic mechanism of action can lead to a more profound and durable suppression of BRD4 activity compared to simple inhibition.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency in inducing BRD4 degradation and inhibiting cancer cell proliferation.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Value | Cell Line | Description | Reference(s) |
| DC50 | 0.32 nM | - | The half-maximal degradation concentration for BRD4. | [4][6] |
| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | The half-maximal cytotoxic concentration, indicating the potency of cell growth inhibition. | [6] |
Core Signaling Pathway and Mechanism of Action
The degradation of BRD4 by this compound initiates a cascade of downstream signaling events, primarily centered around the suppression of oncogenic transcription programs.
This compound-Mediated BRD4 Degradation Pathway
Caption: this compound induces the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Downstream Consequences of BRD4 Degradation
The depletion of cellular BRD4 levels has significant consequences for gene expression programs that are critical for cancer cell survival and proliferation. A key downstream target of BRD4 is the MYC oncogene.[4][5] BRD4 is known to occupy the super-enhancer regions of the MYC gene, driving its high-level transcription.[5]
By degrading BRD4, this compound effectively evicts this critical transcriptional coactivator from the MYC locus, leading to a rapid and sustained downregulation of MYC mRNA and protein levels.[4] This reduction in c-Myc, a master regulator of cell cycle progression, metabolism, and protein synthesis, ultimately results in the inhibition of tumor cell proliferation.[4][5]
Caption: The degradation of BRD4 by this compound leads to reduced c-Myc expression, resulting in cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound. These are based on published information and standard laboratory procedures.
Western Blot Analysis for BRD4 Degradation
This protocol describes the methodology to assess the dose-dependent degradation of BRD4 in cancer cells following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis to quantify this compound-mediated BRD4 degradation.
Materials:
-
U266 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate U266 cells at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for 12 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane for c-Myc, IKZF1, IKZF3, and a loading control like β-actin to ensure equal protein loading.
-
In-Cell Ubiquitination Assay
This protocol outlines a method to detect the ubiquitination of BRD4 induced by this compound treatment.
Experimental Workflow:
Caption: Workflow for detecting this compound-induced BRD4 ubiquitination via immunoprecipitation and Western blot.
Materials:
-
22Rv1 or U266 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
His-Ubiquitin plasmid (optional, for enhanced detection)
-
Lysis buffer (containing 1% SDS to disrupt protein-protein interactions)
-
Dilution buffer (SDS-free)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency. For enhanced detection, cells can be transiently transfected with a plasmid encoding His-tagged ubiquitin.
-
Pre-treat cells with a proteasome inhibitor such as MG132 (10 µM) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with this compound (at a concentration known to induce degradation, e.g., 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse the cells in a denaturing buffer containing 1% SDS to dissociate protein complexes.
-
Boil the lysates for 10 minutes and then dilute with an SDS-free buffer to reduce the SDS concentration to approximately 0.1%.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads extensively with a non-denaturing wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blot analysis on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitin chains on BRD4. A smear of high molecular weight bands will indicate ubiquitination.
-
Conclusion
This compound is a highly potent and specific degrader of BRD4, operating through a PROTAC-mediated mechanism that hijacks the Cereblon E3 ubiquitin ligase. Its ability to induce the rapid and efficient degradation of BRD4 leads to the profound suppression of the c-Myc oncogene, resulting in potent anti-proliferative effects in cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other BRD4-targeting therapeutics. The continued investigation of such targeted protein degraders holds significant promise for the development of novel and effective cancer therapies.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cereblon modulator for targeted protein degradation. (2019) | Sung Ah Kim | 44 Citations [scispace.com]
An In-depth Technical Guide to the Chemical Structure and Function of TD-428
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-428 is a novel, highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is engineered to induce the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers reliant on BET protein function. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key biological data related to this compound.
Chemical Structure and Properties
This compound is a synthetic molecule that links a ligand for the Cereblon (CRBN) E3 ubiquitin ligase with an inhibitor of the BET family of proteins. This chimeric design is central to its function as a protein degrader.
| Property | Value | Reference |
| Molecular Formula | C43H43ClN10O7S | [1][2] |
| Molecular Weight | 879.38 g/mol | [1][2] |
| CAS Number | 2334525-50-5 | [1][2] |
| IUPAC Name | 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-N-(3-(2-(2-(2-((3-(2,6-dioxopiperidin-3-yl)-4-oxo-3,4-dihydrobenzo[d][1][2][4]triazin-5-yl)amino)ethoxy)ethoxy)ethoxy)phenyl)acetamide | [2] |
Note: A visual representation of the 2D chemical structure of this compound is essential for a complete understanding. Due to the limitations of this format, a downloadable SDF or MOL file from a chemical database is recommended for detailed structural analysis.
Mechanism of Action: Targeted Protein Degradation
This compound functions as a molecular bridge, bringing the target protein BRD4 into close proximity with the E3 ubiquitin ligase component, Cereblon (CRBN)[1][5]. This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. This targeted degradation approach differs from traditional inhibition, as it eliminates the target protein entirely, potentially leading to a more profound and durable biological effect.
The key components of this compound's mechanism are:
-
BRD4 Ligand: A derivative of the well-characterized BET inhibitor, JQ1. This moiety is responsible for selectively binding to the bromodomains of BRD4.
-
CRBN Ligand: A derivative of thalidomide, known as TD-106, which binds to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.
-
Linker: A flexible chemical linker that connects the BRD4 and CRBN ligands, optimizing the formation of a stable ternary complex between BRD4 and CRBN.
Below is a diagram illustrating the signaling pathway of this compound-mediated BRD4 degradation.
Caption: this compound-mediated BRD4 protein degradation pathway.
Biological Activity and Quantitative Data
This compound has been shown to be a potent and specific degrader of BRD4, leading to anti-proliferative effects in cancer cell lines.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | Not Specified | 0.32 nM | Concentration for 50% degradation of BRD4. | [1][5] |
| CC50 | 22Rv1 (Prostate Cancer) | 20.1 nM | Concentration for 50% inhibition of cell proliferation. | [5] |
This compound also induces the degradation of other proteins, including the lymphoid transcription factors IKZF1 and IKZF3, which are known neosubstrates of the CRBN E3 ligase when bound by immunomodulatory drugs (IMiDs)[5]. This suggests that the CRBN-binding moiety of this compound retains its intrinsic IMiD-like activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies that would be employed in the synthesis and characterization of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the separate synthesis of the JQ1-linker and TD-106-linker intermediates, followed by their final conjugation.
Workflow for this compound Synthesis:
Caption: General workflow for the chemical synthesis of this compound.
A detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods would be found in the primary scientific literature describing this compound.
BRD4 Degradation Assay (Western Blot)
This assay is used to quantify the extent of BRD4 protein degradation induced by this compound.
-
Cell Culture and Treatment: Cancer cells (e.g., 22Rv1) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize the results.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of BRD4 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specific duration (e.g., 72 hours).
-
Reagent Addition: A viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.
-
Incubation: The plates are incubated for a period to allow for the conversion of the reagent by metabolically active cells.
-
Signal Measurement: The absorbance (for MTS) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) is calculated using a non-linear regression analysis.
Downstream Effects and Therapeutic Potential
By degrading BRD4, this compound effectively downregulates the transcription of key oncogenes that are controlled by BRD4-dependent super-enhancers. One of the most critical downstream targets is the proto-oncogene c-MYC, which is a major driver of cell proliferation and is frequently overexpressed in a wide range of cancers. The suppression of c-MYC transcription is a key mechanism by which this compound exerts its anti-proliferative effects[2].
The targeted degradation of BRD4 by this compound represents a promising therapeutic strategy for the treatment of various malignancies, including prostate cancer, hematological cancers, and other solid tumors where BET proteins play a critical oncogenic role.
Conclusion
This compound is a potent and specific BRD4-degrading PROTAC that exemplifies the potential of targeted protein degradation as a therapeutic modality. Its unique mechanism of action, which involves the catalytic degradation of its target protein, offers several potential advantages over traditional inhibitors. Further research into the optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical development. This technical guide provides a foundational understanding of the chemical and biological properties of this compound for researchers and drug development professionals.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of Bromodomain and Extraterminal Domain (BET) Proteins by JQ1 Unravels a Novel Epigenetic Modulation to Control Lipid Homeostasis [mdpi.com]
- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
TD-428: A Technical Guide to a Potent BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of TD-428 (CAS Number: 2334525-50-5), a highly specific and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).
Core Concepts: PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
This compound: A BRD4-Degrading PROTAC
This compound is a PROTAC that specifically targets BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription and is implicated in the pathogenesis of various cancers. This compound is a chimeric molecule constructed from TD-106, a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), and JQ1, a well-characterized inhibitor of the BET family of proteins.[1][3] By simultaneously binding to BRD4 and Cereblon, this compound effectively hijacks the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of BRD4.[1][4]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between BRD4, this compound, and the Cereblon E3 ubiquitin ligase. This proximity, induced by this compound, leads to the polyubiquitination of BRD4 by the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. The polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein.[2][4] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-MYC, which in turn inhibits cancer cell proliferation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's biological activity.
| Parameter | Description | Value | Cell Line | Reference |
| DC50 | Half-maximal degradation concentration for BRD4 | 0.32 nM | 22Rv1 (Prostate Cancer) | [1] |
| CC50 | Half-maximal cytotoxic concentration | 20.1 nM | 22Rv1 (Prostate Cancer) | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation, which was used to determine the CC50 of this compound.
-
Cell Plating:
-
Prostate cancer cells (22Rv1) are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
This compound is serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
The plates are incubated for 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of BRD4, IKZF1, and IKZF3 proteins following treatment with this compound.
-
Cell Treatment and Lysis:
-
22Rv1 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
The cells are treated with various concentrations of this compound (e.g., 1 nM to 10 µM) for 12 hours.[1]
-
After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The total protein concentration of each cell lysate is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for BRD4 (and separately for IKZF1 and IKZF3) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the protein bands is quantified using densitometry software. The level of BRD4 is normalized to the loading control.
-
The DC50 value is determined by plotting the percentage of remaining BRD4 protein against the log concentration of this compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a PROTAC like this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2334525-50-5 |
| Molecular Formula | C43H43ClN10O7S |
| Molecular Weight | 879.38 g/mol |
| Appearance | Solid powder |
| Purity | >98% (typically) |
| Solubility | Soluble in DMSO |
Conclusion
This compound is a potent and highly specific BRD4-targeting PROTAC that demonstrates significant activity in preclinical models. Its ability to induce the degradation of BRD4 at sub-nanomolar concentrations highlights the potential of the PROTAC technology for developing novel therapeutics against challenging drug targets. The detailed methodologies provided in this guide offer a framework for the further investigation and development of this compound and other similar targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 3. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
An In-depth Technical Guide to TD-428: A BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key molecular and cellular characteristics of TD-428, a potent and specific Bromodomain-containing protein 4 (BRD4) degrader. This document is intended for researchers, scientists, and drug development professionals interested in the application of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Core Molecular Properties
This compound is a heterobifunctional PROTAC designed to induce the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It achieves this by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).
| Property | Value |
| Chemical Formula | C43H43ClN10O7S |
| Molecular Weight | 879.39 g/mol |
| CAS Number | 2334525-50-5 |
Mechanism of Action
This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate the target protein, BRD4. The molecule consists of three key components: a ligand that binds to BRD4 (a derivative of the BET inhibitor JQ1), a ligand that recruits the E3 ubiquitin ligase CRBN (TD-106), and a linker that connects these two ligands.
The binding of this compound to both BRD4 and CRBN brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Downstream Signaling of BRD4 Degradation
The degradation of BRD4 by this compound leads to the downregulation of its downstream targets, most notably the proto-oncogene c-Myc. BRD4 is a key transcriptional coactivator that is enriched at super-enhancers of critical oncogenes, including MYC. By degrading BRD4, this compound effectively disrupts the transcriptional machinery required for MYC expression, leading to cell cycle arrest and inhibition of tumor growth.
Caption: Downstream effects of this compound-mediated BRD4 degradation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for BRD4 Degradation
This protocol is designed to assess the ability of this compound to induce the degradation of BRD4 in a cellular context.
Materials:
-
Cell line (e.g., U266, HeLa)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
8-10% SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BRD4 antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cell line
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and DMSO as a control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value of this compound.
Experimental Workflow Diagram
Caption: Key experimental workflows for this compound characterization.
Quantitative Data Summary
| Assay | Parameter | Cell Line | Value |
| Degradation | DC50 (BRD4) | Varies | ~0.32 nM |
| Cell Viability | IC50 | Varies | Dependent on cell line |
| Western Blot | BRD4 Degradation | U266, HeLa | Dose-dependent |
Note: Specific IC50 values for cell viability are highly dependent on the cancer cell line being tested and the duration of the treatment.
Conclusion
This compound is a highly potent and specific degrader of BRD4, demonstrating the power of PROTAC technology for targeted protein degradation. Its ability to effectively reduce BRD4 levels and consequently downregulate c-Myc makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in various preclinical models.
TD-428: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-428 is a potent and highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. Developed by researchers at the Korea University of Science & Technology and the Korea Research Institute of Bioscience & Biotechnology, this compound represents a significant advancement in the field of targeted protein degradation. This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology. BRD4 plays a pivotal role in the regulation of gene expression, including key oncogenes like c-MYC. Traditional small molecule inhibitors of BRD4 have shown promise, but their efficacy can be limited by factors such as the need for high sustained occupancy of the target protein.
Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality. These bifunctional molecules are engineered to simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven pharmacology allows for substoichiometric, catalytic activity and can lead to a more profound and durable target suppression compared to traditional inhibitors.
This compound is a BET-targeting PROTAC that leverages this mechanism. It is a chimeric molecule that comprises TD-106, a ligand for the Cereblon (CRBN) E3 ligase, chemically linked to JQ1, a well-characterized BET inhibitor.[1][2][3] This design facilitates the recruitment of BRD4 to the CRBN E3 ligase complex, leading to its targeted degradation.
Quantitative Data Summary
The biological activity of this compound has been characterized by several key quantitative metrics, which are summarized in the table below.
| Parameter | Value | Cell Line | Description |
| DC50 | 0.32 nM | 22Rv1 (Prostate Cancer) | The concentration of this compound required to degrade 50% of BRD4 protein. |
| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | The concentration of this compound that inhibits cell proliferation by 50%. |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade BRD4. The mechanism involves the formation of a ternary complex between BRD4, this compound, and the CRBN E3 ubiquitin ligase.
Caption: Mechanism of action of this compound, a BRD4-targeting PROTAC.
The JQ1 moiety of this compound binds to the bromodomain of BRD4, while the TD-106 moiety binds to CRBN. This proximity induces the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to the suppression of downstream gene transcription, including the oncogene c-MYC, which ultimately inhibits cancer cell proliferation.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the chemical linkage of the CRBN ligand, TD-106, to the BET inhibitor, JQ1, via a suitable linker. While the precise, step-by-step synthesis of this compound is not publicly detailed, the general methodology for creating such JQ1-based PROTACs is well-established. The process typically involves the synthesis of the individual components followed by a coupling reaction.
Workflow for the Synthesis of a JQ1-based PROTAC:
Caption: General workflow for the synthesis of this compound.
Detailed Methodologies (General Protocols):
1. Synthesis of JQ1-Linker Intermediate:
-
A derivative of JQ1 is synthesized with a reactive functional group (e.g., a carboxylic acid or an amine) at a position that does not interfere with its binding to BRD4. This is typically achieved through multi-step organic synthesis.
-
A linker with a complementary reactive group is then attached to the modified JQ1.
2. Synthesis of TD-106 (CRBN Ligand):
-
The synthesis of TD-106, a novel immunomodulatory drug (IMiD) analog, is described in the literature. This involves a series of organic reactions to construct the core phthalimide glutarimide structure with appropriate modifications for linker attachment.
3. Coupling Reaction:
-
The JQ1-linker intermediate and TD-106 are reacted together under appropriate conditions to form the final this compound molecule. Common coupling reactions include amide bond formation using reagents like HATU or EDC/HOBt.
4. Purification and Characterization:
-
The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.
-
The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
BRD4 Degradation Assay (Western Blot)
This experiment is performed to quantify the extent of BRD4 protein degradation induced by this compound.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of BRD4 degradation.
Detailed Protocol:
-
Cell Culture and Treatment: 22Rv1 prostate cancer cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BRD4. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of BRD4 is normalized to the loading control. The DC50 value is calculated by plotting the percentage of remaining BRD4 against the log concentration of this compound and fitting the data to a dose-response curve.
Cell Proliferation Assay (CC50 Determination)
This assay measures the effect of this compound on the proliferation of cancer cells.
Detailed Protocol:
-
Cell Seeding: 22Rv1 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and specific BRD4-degrading PROTAC with significant potential as a therapeutic agent in oncology. Its mechanism of action, which involves the catalytic degradation of BRD4, offers a distinct advantage over traditional inhibitors. The data presented in this guide highlight its nanomolar potency in degrading BRD4 and inhibiting cancer cell proliferation. The provided experimental workflows offer a foundational understanding of the methodologies employed in the discovery and characterization of this promising molecule. Further research and development of this compound and similar PROTACs will undoubtedly contribute to the advancement of targeted cancer therapies.
References
TD-428: A Technical Guide to a Potent BET Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-428 is a potent and highly specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a primary focus on BRD4. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers and other diseases driven by BET protein dysregulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visual representations of its operational pathways.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating gene transcription. Their overexpression or aberrant activity is strongly associated with the pathogenesis of various diseases, including cancer. This compound is a PROTAC that leverages the ubiquitin-proteasome system to induce the selective degradation of these proteins. It is composed of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, TD-106, linked to the BET inhibitor JQ1.[1][2][3][4] This dual-binding capacity allows this compound to act as a molecular bridge, bringing BRD4 into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]
Mechanism of Action
This compound operates through the principles of targeted protein degradation. The JQ1 moiety of this compound binds to the acetyl-lysine recognition pocket of BRD4, while the TD-106 component engages the CRBN E3 ubiquitin ligase.[1][2][3] This ternary complex formation facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-MYC, thereby inhibiting cancer cell proliferation.[3]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key performance metrics of this BET degrader.
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | 0.32 nM | - | Concentration for 50% maximal degradation of BRD4. | [1][2][3][4] |
| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | Concentration for 50% inhibition of cell proliferation. | [1][2][4] |
Note: Further quantitative data such as Dmax (maximum degradation) and binding affinities (Kd) for BRD4 and CRBN have not been publicly disclosed in the primary literature and are not available at this time.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. While the precise protocols from the original study by Kim et al. are not fully available, these representative protocols are based on standard laboratory practices for such assays.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound on cell proliferation.
Materials:
-
22Rv1 prostate cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 nM to 10,000 nM.[1][2]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][2]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.
Western Blot Analysis for Protein Degradation
This technique is used to quantify the degradation of BRD4, IKZF1, and IKZF3 proteins following treatment with this compound.
Materials:
-
U266 multiple myeloma cells
-
RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BRD4, anti-IKZF1, anti-IKZF3, anti-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed U266 cells in 6-well plates at an appropriate density.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 12 hours.[1][2] Include a vehicle control (DMSO).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Signaling Pathways and Experimental Workflows
Downstream Signaling of this compound
The degradation of BRD4 by this compound has a significant impact on downstream signaling pathways, most notably the suppression of c-MYC transcription.[3] The potential interplay with other pathways, such as the PI3K/Akt/mTOR pathway, which is also known to regulate c-MYC, is an area of active research, though direct modulation by this compound has not been explicitly demonstrated.
Experimental Workflow for this compound Characterization
The characterization of a novel PROTAC like this compound typically follows a structured experimental workflow to establish its efficacy and mechanism of action.
References
In-Depth Technical Guide: The Impact of TD-428 on c-Myc Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of TD-428 on the expression of the proto-oncogene c-Myc. This compound is a novel Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant potential in preclinical studies for its ability to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of c-Myc transcription. This document synthesizes available data on this compound, presenting its mechanism of action, quantitative effects on c-Myc and cell viability, and detailed experimental protocols.
Core Mechanism of Action: BRD4 Degradation Leading to c-Myc Suppression
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate BRD4. It is comprised of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), TD-106, connected via a linker to JQ1, a known inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.
The binding of this compound to both BRD4 and CRBN brings the two proteins into close proximity, facilitating the ubiquitination of BRD4. This "tagging" with ubiquitin marks BRD4 for degradation by the proteasome, leading to a rapid and sustained reduction in its cellular levels. As BRD4 is a critical transcriptional coactivator of c-Myc, its degradation results in the subsequent downregulation of c-Myc expression. This targeted degradation of BRD4 has been shown to be more effective at reducing c-Myc levels than simple inhibition with JQ1 alone.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative metrics of this compound's efficacy as reported in the literature.
Table 1: Potency of this compound in Protein Degradation and Cell Proliferation Inhibition
| Parameter | Value | Cell Line | Description |
| DC50 (BRD4) | 0.32 nM | Not Specified | Concentration of this compound required to degrade 50% of BRD4 protein. |
| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | Concentration of this compound required to inhibit 50% of cell proliferation over a 72-hour period. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Culture
-
Cell Lines:
-
22Rv1: Human prostate carcinoma epithelial cell line.
-
U266: Human B lymphocyte myeloma cell line.
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to determine the levels of BRD4 and c-Myc proteins following treatment with this compound.
-
Cell Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO as a vehicle control. Cells are incubated for 12 hours.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: 22Rv1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound (ranging from 0.01 nM to 10,000 nM) or DMSO as a control.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal growth inhibitory concentration (CC50) is calculated using a non-linear regression model.
Concluding Remarks
This compound represents a promising therapeutic strategy for cancers dependent on c-Myc by effectively inducing the degradation of BRD4. The data presented in this guide highlights its potent and specific activity. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other BRD4-degrading PROTACs. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound in relevant cancer models.
In Vitro Profile of TD-428: A Technical Guide to a Potent BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of TD-428, a highly specific and potent PROTAC (Proteolysis-targeting chimera) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). This compound leverages the cell's natural protein disposal system to eliminate BRD4, a key regulator of oncogene expression, offering a promising therapeutic strategy in oncology.
Core Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The molecule is comprised of a ligand for CRBN (TD-106) linked to a BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1.[1][2] This targeted degradation mechanism leads to the efficient removal of BRD4 protein from cancer cells.
Quantitative In Vitro Pharmacology
The following table summarizes the key quantitative data from in vitro studies of this compound.
| Parameter | Cell Line | Value | Description |
| DC50 | Not Specified | 0.32 nM | Half-maximal degradation concentration of BRD4.[1][2] |
| CC50 | 22Rv1 (Prostate Cancer) | 20.1 nM | Half-maximal cytotoxic concentration, indicating cell proliferation inhibition.[1][3][4] |
Key In Vitro Experiments and Methodologies
Detailed protocols for the pivotal in vitro assays used to characterize this compound are provided below.
BRD4 Protein Degradation Assay (Western Blot)
This assay quantifies the reduction of BRD4 protein levels in cancer cells following treatment with this compound.
Experimental Protocol:
-
Cell Culture: U266 multiple myeloma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM, and 10 µM) for a specified duration (e.g., 12 hours).[3][4] A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. Antibodies for neosubstrates of CRBN, such as IKZF1 and IKZF3, may also be used to assess off-target degradation.[1][3][4] A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of BRD4 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Cell Proliferation Assay (Cytotoxicity Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Experimental Protocol:
-
Cell Seeding: 22Rv1 prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][3][4]
-
Treatment: The cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 10,000 nM) for a 72-hour incubation period.[1][3][4]
-
Viability Assessment: After incubation, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or WST-1 assay. This involves adding the reagent to the wells and incubating for a specified time to allow for the conversion of the substrate by viable cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Analysis: The results are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The CC50 value is calculated by fitting the dose-response curve to a sigmoidal model.
Visualizing the Molecular and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key in vitro experiments.
References
Preclinical Data on TD-428: Information Not Publicly Available
Despite a comprehensive search for preclinical data on a compound designated TD-428, no publicly available information, including in-depth technical guides, whitepapers, or research articles, could be located.
Efforts to find quantitative data, experimental protocols, and signaling pathway information for this compound were unsuccessful. Searches for "this compound preclinical data," "this compound pharmacology," and "this compound mechanism of action" did not yield any relevant results.
Information on other similarly named but distinct entities, such as ABBV-428, a mesothelin-CD40 bispecific antibody, was found. However, this is a different molecule, and its data cannot be substituted for the requested information on this compound.
Therefore, it is not possible to provide the requested in-depth technical guide, including structured data tables, detailed experimental methodologies, and visualized signaling pathways for this compound at this time due to the absence of publicly accessible preclinical data.
TD-428: A Technical Guide to its Selectivity for BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-428 is a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate target proteins. This compound consists of the well-characterized BET inhibitor JQ1, which serves as the "warhead" for BRD4, linked to TD-106, a ligand for the E3 ubiquitin ligase Cereblon. This design facilitates the formation of a ternary complex between BRD4 and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This document provides a comprehensive overview of the selectivity of this compound for BRD4, including available quantitative data, relevant experimental protocols, and key signaling pathways.
Quantitative Data on this compound Activity
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Value | Description |
| DC50 (BRD4 Degradation) | Prostate Cancer Cells | 0.32 nM | Concentration of this compound required to degrade 50% of BRD4 protein.[1][2][3] |
| CC50 (Cell Proliferation) | 22Rv1 (Prostate Cancer) | 20.1 nM | Concentration of this compound required to inhibit 50% of cell proliferation.[2] |
Table 2: Binding Affinity of JQ1 for BET Bromodomains
The selectivity of this compound for BRD4 is largely dictated by the binding affinity of its warhead, JQ1. The following table presents the dissociation constants (Kd) of JQ1 for the individual bromodomains of the BET family proteins. Lower Kd values indicate higher binding affinity.
| Protein | Bromodomain | Kd (nM) |
| BRD4 | BD1 | ~50[4] |
| BD2 | ~90[4] | |
| BRD2 | BD1 | Weaker binding than BRD4 (approx. 3-fold)[4] |
| BD2 | - | |
| BRD3 | BD1 & BD2 | Comparable to BRD4[4] |
| BRDT | BD1 | Weaker binding than BRD4 (approx. 3-fold)[4] |
| BD2 | - |
Data for BRD2 BD2 and BRDT BD2 were not explicitly provided in the cited sources.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section outlines the general methodologies for the key experiments used to characterize PROTACs like this compound.
Western Blotting for Protein Degradation (DC50 Determination)
This assay is used to quantify the amount of a target protein remaining in cells after treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., this compound) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with a primary antibody specific for the target protein (e.g., anti-BRD4). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Cell Viability/Proliferation Assay (CC50 Determination)
This assay measures the effect of a compound on cell viability or proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., this compound) for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of viable cells against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the CC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd Determination)
ITC is a biophysical technique used to measure the binding affinity of a ligand to a protein.
-
Sample Preparation: Prepare purified protein (e.g., a BET bromodomain) in a suitable buffer. Prepare the ligand (e.g., JQ1) in the same buffer.
-
ITC Experiment: Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe. Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Caption: Experimental workflow for characterizing a PROTAC degrader like this compound.
Off-Target Effects and Selectivity Considerations
While this compound is described as a "highly specific BRD4 degrader," a comprehensive, publicly available off-target profile from techniques like global proteomics is currently lacking. The selectivity of a PROTAC is a complex interplay of the binding affinities of its two ligands and the formation of a productive ternary complex.
-
BET Family Selectivity: The binding profile of JQ1 suggests that this compound may also induce the degradation of BRD3 and, to a lesser extent, BRD2 and BRDT.[4] However, the efficiency of ternary complex formation and subsequent degradation can differ significantly between BET family members, potentially enhancing the selectivity for BRD4.
-
Off-Target Effects of TD-106: The Cereblon ligand, TD-106, is an analog of thalidomide. Immunomodulatory drugs (IMiDs) like thalidomide are known to induce the degradation of other proteins, most notably the transcription factors IKZF1 and IKZF3. Indeed, this compound has been shown to induce the degradation of these proteins.[3]
-
Proteomics-Based Off-Target Identification: A definitive assessment of this compound's selectivity would require unbiased proteomic studies, such as mass spectrometry-based approaches. These experiments would compare the global protein abundance in cells treated with this compound to vehicle-treated cells, revealing any unintended protein degradation.
Conclusion
This compound is a potent degrader of BRD4 with a demonstrated DC50 in the sub-nanomolar range. Its selectivity for BRD4 is primarily driven by the binding characteristics of its JQ1 warhead, which shows a preference for BRD4 and BRD3 over other BET family members. However, a complete and quantitative understanding of its selectivity profile across the entire BET family and the broader proteome awaits further detailed investigation. The provided experimental frameworks offer a guide for researchers aiming to conduct such in-depth characterization. Future studies employing proteomic approaches will be crucial to fully elucidate the on- and off-target effects of this compound and to solidify its standing as a truly selective BRD4 degrader.
References
Unveiling the Pharmacokinetic Profile of TD-4208 (Revefenacin): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-4208, known as revefenacin, is a long-acting muscarinic antagonist (LAMA) developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Administered once-daily via nebulization, it offers a therapeutic option for patients who require or prefer this mode of delivery.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of TD-4208, detailing its absorption, distribution, metabolism, and excretion, supported by data from pivotal clinical studies.
Core Pharmacokinetic Properties
Revefenacin exhibits a pharmacokinetic profile characterized by rapid absorption into the systemic circulation following nebulized administration, followed by extensive metabolism and a slow apparent terminal elimination.[5] This profile results in low systemic exposure and minimal accumulation with repeated dosing.[3][5]
Absorption
Following once-daily nebulized administration in patients with COPD, the time to reach maximum plasma concentration (Tmax) for both revefenacin and its major active metabolite, THRX-195518, is approximately 14 to 31 minutes.[6] The absolute bioavailability of an oral dose of revefenacin is low, at less than 3%.[6] Steady-state concentrations are typically achieved within 7 days of repeated dosing, with an accumulation of less than 1.6-fold.[6]
Distribution
Revefenacin demonstrates extensive distribution into tissues, with an apparent volume of distribution of the central compartment of 313 L in healthy subjects.[6] The in vitro protein binding of revefenacin and its active metabolite, THRX-195518, to human plasma proteins is 71% and 58%, respectively.[6]
Metabolism
The primary metabolic pathway for revefenacin is hydrolysis of the primary amide to form its active metabolite, THRX-195518.[6] This conversion is rapid, with the Tmax of the metabolite coinciding with that of the parent drug.[6] Systemic exposures to THRX-195518 are approximately 4- to 6-fold higher than those of revefenacin based on AUC.[6] While THRX-195518 is pharmacologically active, its potency at muscarinic receptors is lower than that of revefenacin.[7] In vitro studies indicate that revefenacin is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), while its active metabolite is a substrate of Organic Anion Transporting Polypeptides (OATP)1B1 and OATP1B3.[6]
Excretion
The terminal plasma elimination half-life of revefenacin and its active metabolite following once-daily dosing in COPD patients ranges from 23 to 58 hours.[6] Following a single intravenous dose of radiolabeled revefenacin in healthy male subjects, approximately 54% of the radioactivity was recovered in feces and 27% in urine.[8] This indicates that both renal and non-renal (likely hepatic) pathways contribute to the elimination of revefenacin and its metabolites.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of revefenacin and its major metabolite, THRX-195518, from clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Revefenacin (175 µg and 700 µg) in a Thorough QT Study [9]
| Parameter (Unit) | 175 µg Revefenacin (Arithmetic Mean ± SD) | 700 µg Revefenacin (Arithmetic Mean ± SD) |
| Cmax (ng/mL) | 0.0461 ± 0.0297 | 0.189 ± 0.098 |
| Tmax (hr) | 0.25 | 0.25 |
| AUC (ng·h/mL) | 0.162 ± 0.118 | 0.583 ± 0.281 |
Table 2: Population Pharmacokinetic Predicted Steady-State Exposure of Revefenacin and THRX-195518 in COPD Patients [10]
| Dose | Analyte | AUC0–24 (ng·h/mL) | Cmax (ng/mL) |
| 88 µg | Revefenacin | 0.157 | - |
| 175 µg | Revefenacin | 0.319 | - |
| 88 µg | THRX-195518 | 0.396 | - |
| 175 µg | THRX-195518 | 0.849 | - |
Experimental Protocols
Bioanalytical Methods
The quantification of revefenacin and its metabolite THRX-195518 in human plasma is performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. A summary of the bioanalytical methods used in clinical studies is provided in the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 210598.[6]
-
Sample Preparation: Typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix.
-
Chromatography: Reversed-phase HPLC is used to separate the analytes from endogenous plasma components.
-
Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of revefenacin and its metabolite.
-
Validation: The methods are validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Muscarinic Receptor Antagonism
Revefenacin is a competitive antagonist at all five human muscarinic acetylcholine receptors (M1-M5).[11] Its therapeutic effect in COPD is primarily mediated through antagonism of the M3 receptor on airway smooth muscle, leading to bronchodilation.[2] Revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a slower dissociation from the M3 receptor.
Caption: Mechanism of action of revefenacin at the M3 muscarinic receptor.
Clinical Trial Workflow for Pharmacokinetic Assessment
The assessment of revefenacin's pharmacokinetics is a critical component of its clinical development program. A typical workflow for a pharmacokinetic study is outlined below.
Caption: Workflow for a clinical pharmacokinetic study of revefenacin.
Conclusion
TD-4208 (revefenacin) possesses a pharmacokinetic profile suitable for a once-daily inhaled therapy for COPD. Its rapid absorption, extensive metabolism to a less potent metabolite, and long terminal half-life contribute to its sustained bronchodilatory effect with low systemic exposure, thereby minimizing the potential for systemic anticholinergic side effects. The data presented in this guide provide a comprehensive foundation for understanding the clinical pharmacology of this important therapeutic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Revefenacin for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcbsonline.ac.in [jcbsonline.ac.in]
- 5. Pharmacodynamics, pharmacokinetics and safety of revefenacin (TD-4208), a long-acting muscarinic antagonist, in patients with chronic obstructive pulmonary disease (COPD): Results of two randomized, double-blind, phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Efficacy and Safety of Revefenacin for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review [frontiersin.org]
Methodological & Application
Application Notes and Protocols for TD-428 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the experimental protocols for utilizing TD-428 in a cell culture setting. The following sections detail the methodologies for assessing the impact of this compound on cell viability, apoptosis, and protein expression. The provided protocols are intended to serve as a guide for researchers and can be adapted based on specific cell types and experimental goals.
Data Presentation
To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be summarized in structured tables. This includes, but is not limited to, IC50 values from cell viability assays, percentage of apoptotic cells, and relative protein expression levels from western blot analysis.
Key Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability. A common method is the MTT or XTT assay, which measures the metabolic activity of cells.[1][2][3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[2]
-
Solubilization (for MTT assay): If using the MTT assay, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (typically 450-570 nm) using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability upon this compound treatment.
Apoptosis Assay
Objective: To determine if this compound induces programmed cell death (apoptosis). This can be assessed by detecting markers of apoptosis such as caspase activation or the externalization of phosphatidylserine (PS).[4]
Protocol (using Annexin V and Propidium Iodide):
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and Propidium Iodide (PI).[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Analysis: Analyze the stained cells by flow cytometry.[5]
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathway for Apoptosis Induction
Caption: Simplified pathway of this compound induced apoptosis.
Western Blotting
Objective: To analyze the effect of this compound on the expression levels of specific proteins involved in relevant signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load equal amounts of protein for each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8][9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Western Blotting Experimental Workflow
Caption: Step-by-step workflow for western blot analysis.
References
- 1. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. addgene.org [addgene.org]
Application Notes and Protocols for TD-428 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant health concern globally, and the development of novel therapeutic strategies is crucial, particularly for castration-resistant prostate cancer (CRPC). A promising approach involves the targeted degradation of key oncoproteins. TD-428 is a potent and specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family protein BRD4, a critical regulator of oncogene transcription in prostate cancer.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in prostate cancer research, detailing its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound is a BET PROTAC that consists of two key moieties: a ligand that binds to the BET bromodomain protein BRD4 (based on the inhibitor JQ1) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (TD-106).[1][2] By simultaneously binding to both BRD4 and CRBN, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of BRD4 by the CRBN E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the key oncogenes c-MYC and the Androgen Receptor (AR), which are critical drivers of prostate cancer cell proliferation and survival.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in prostate cancer cell lines.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cells
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | - | 0.32 nM | [1][2] |
| Cell Proliferation (CC50) | 22Rv1 | 20.1 nM | [1] |
| Protein Degradation | 22Rv1 | Induces degradation of BRD4, IKZF1, and IKZF3 (1 nM - 10 µM; 12 hours) | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for BRD4 Degradation
This protocol is used to assess the dose- and time-dependent degradation of BRD4 protein induced by this compound.
Materials:
-
Prostate cancer cells
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Prostate cancer cells (e.g., 22Rv1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest prostate cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily or twice daily via oral gavage or intraperitoneal injection). The control group should receive the vehicle only.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Table 2: Representative In Vivo Efficacy Data for a BET PROTAC in a Prostate Cancer Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm3, Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| BET PROTAC | 10 mg/kg, QD, PO | 450 ± 80 | 62.5 |
| BET PROTAC | 30 mg/kg, QD, PO | 200 ± 50 | 83.3 |
Note: This is representative data for a generic BET PROTAC, as specific in vivo data for this compound in prostate cancer models is not publicly available at the time of this writing. This data serves as an example of expected outcomes.
Signaling Pathway Analysis
This compound-mediated degradation of BRD4 has profound effects on key signaling pathways driving prostate cancer.
Conclusion
This compound represents a powerful research tool for investigating the role of BRD4 in prostate cancer. Its ability to induce potent and specific degradation of BRD4 allows for a more profound and sustained inhibition of downstream oncogenic signaling compared to traditional small molecule inhibitors. The protocols and information provided in these application notes offer a solid foundation for researchers to effectively utilize this compound in their studies to explore novel therapeutic avenues for prostate cancer.
References
TD-428 Application Notes and Protocols for In Vivo Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TD-428 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. As a heterobifunctional molecule, this compound functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted protein degradation offers a promising therapeutic strategy for cancers and other diseases where BRD4 is a key driver of pathology.
These application notes provide a summary of the available in vitro data for this compound and a generalized protocol for researchers planning to initiate in vivo studies.
Disclaimer: No specific in vivo dosage information for this compound has been publicly reported. The following protocols are based on general principles for in vivo studies of PROTACs and should be adapted and optimized by the end-user.
Mechanism of Action
This compound is a BET PROTAC that is comprised of the CRBN ligand TD-106 linked to the BET inhibitor JQ1. This chimeric molecule hijacks the ubiquitin-proteasome system to selectively degrade BRD4. The JQ1 moiety binds to the bromodomains of BRD4, while the TD-106 moiety recruits the E3 ubiquitin ligase CRBN. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the suppression of key oncogenes, such as c-MYC, and inhibits cancer cell proliferation.
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound has demonstrated potent and specific degradation of BRD4 in cellular assays. The following table summarizes the key in vitro performance metrics.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | - | 0.32 nM | [1] |
| CC50 (Cell Proliferation) | 22Rv1 (Prostate Cancer) | 20.1 nM | [1] |
Hypothetical In Vivo Study Protocol
The following is a generalized protocol for an initial in vivo evaluation of this compound. It is crucial to perform preliminary dose-range-finding and tolerability studies before commencing efficacy experiments.
1. Animal Models
-
Cell Line-Derived Xenograft (CDX) Models: Nude or SCID mice bearing subcutaneous tumors derived from human cancer cell lines sensitive to BET inhibition (e.g., 22Rv1 prostate cancer, certain acute myeloid leukemia or multiple myeloma lines).
-
Patient-Derived Xenograft (PDX) Models: For more clinically relevant efficacy studies, PDX models of relevant cancer types can be utilized.
2. Formulation
The formulation of this compound for in vivo administration will depend on its physicochemical properties. A common starting point for PROTACs is a vehicle such as:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Note: The solubility and stability of this compound in the chosen vehicle should be confirmed prior to in vivo administration.
3. Administration Route and Schedule
-
Route of Administration: Intraperitoneal (IP) injection is a common route for initial in vivo studies of PROTACs. Oral (PO) or intravenous (IV) routes may also be considered depending on the pharmacokinetic properties of the compound.
-
Dosing Schedule: A starting point could be once daily (QD) or every other day (QOD) administration. The optimal schedule will need to be determined through pharmacokinetic and pharmacodynamic studies.
4. Experimental Workflow
Caption: Proposed workflow for in vivo evaluation.
5. Efficacy Study Design
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment: Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
TD-428: Application Notes & Protocols for Targeted BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-428 is a potent and highly specific heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. Comprising a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and the BET inhibitor JQ1, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its application in cell-based assays.
Supplier Information
This compound is available from several chemical suppliers catering to the research community. Researchers can procure this compound from the following vendors:
| Supplier | Catalog Number | Purity |
| MyBioSource.com | MBS5767708 | 98% |
| MedChemExpress | HY-133136 | >98% |
| BOC Sciences | 2334525-50-5 | >98% |
| TargetMol | T10807 | 99.86% |
Mechanism of Action
As a PROTAC, this compound's mechanism of action involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate the BRD4 protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the BRD4 protein and the E3 ubiquitin ligase CRBN, forming a ternary complex.
-
Ubiquitination: The close proximity of BRD4 to CRBN, induced by this compound, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the BRD4 protein.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling of this compound: After inducing the degradation of a BRD4 molecule, this compound is released and can engage in another cycle of binding and degradation.
This catalytic mode of action allows for the degradation of multiple target protein molecules by a single molecule of the PROTAC, leading to potent and sustained protein knockdown.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published studies. This data highlights its potency in inducing BRD4 degradation and inhibiting cell proliferation.
Table 1: BRD4 Degradation Efficiency
| Parameter | Cell Line | Value (nM) | Reference |
| DC₅₀ | 22Rv1 (Prostate Cancer) | 0.32 | [1][2] |
DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: Cell Viability Inhibition
| Parameter | Cell Line | Incubation Time | Value (nM) | Reference |
| CC₅₀ | 22Rv1 (Prostate Cancer) | 72 hours | 20.1 | [1] |
CC₅₀ (Cell Cytotoxicity 50%) is the concentration of the compound that results in 50% inhibition of cell viability.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Western Blot for BRD4 Degradation
This protocol describes the methodology to assess the degradation of BRD4 protein in cells treated with this compound.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Materials:
-
Cell Lines: 22Rv1 (prostate cancer) or U266 (multiple myeloma)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-15%)
-
Transfer Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibody: Anti-BRD4 antibody (specific for the long isoform)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin antibody
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
Procedure:
-
Cell Seeding: Seed 22Rv1 or U266 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 12 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-BRD4 antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cell Line: 22Rv1 (prostate cancer)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
MTT Reagent: 5 mg/mL in PBS, sterile-filtered
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
96-well plates
Procedure:
-
Cell Seeding: Seed 22Rv1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.01 nM to 10,000 nM).
-
Include wells with DMSO-treated vehicle control and wells with medium only (as a blank).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a valuable research tool for studying the biological functions of BRD4 and for the development of novel therapeutics targeting this key epigenetic reader. Its high potency and specificity in inducing BRD4 degradation make it a superior alternative to traditional small molecule inhibitors. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of conditions for specific cell lines and experimental setups is recommended.
References
Preparing Stock Solutions for TD-428: A Detailed Guide
Application Note
This document provides a comprehensive protocol for the preparation of stock solutions of TD-428, a potent and highly specific BET protein degrader. This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD4.[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results in research and drug development settings.
Introduction
This compound is a key tool in the study of epigenetic regulation and has potential applications in oncology and other therapeutic areas.[2][3] Proper preparation of stock solutions is the first critical step in any experiment involving this compound. This guide outlines the necessary materials, step-by-step procedures, and storage conditions to maintain the integrity and activity of this compound.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 879.38 g/mol | [1] |
| Chemical Formula | C43H43ClN10O7S | [1][3] |
| CAS Number | 2334525-50-5 | [2][3] |
| Solubility | Soluble in DMSO | [3] |
| Purity | >98% | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[4] This prevents condensation from forming on the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.879 mg of this compound.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Molecular Weight (MW) = 879.38 g/mol
-
Desired Volume (V) = 0.001 L
-
Mass (g) = M x MW x V = 0.010 mol/L x 879.38 g/mol x 0.001 L = 0.000879 g = 0.879 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 100 µL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Final Volume Adjustment: If necessary, add more DMSO to reach the final desired volume. For the example, add an additional 900 µL of DMSO to reach a final volume of 1 mL. Vortex again to ensure homogeneity.
Storage and Handling
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Storage Condition | Duration |
| This compound Powder | |
| Short-term (days to weeks) | 0 - 4°C, dry and dark |
| Long-term (months to years) | -20°C, dry and dark |
| This compound in DMSO | |
| Short-term (up to 2 weeks) | 4°C |
| Long-term (up to 6 months) | -80°C (in tightly sealed aliquots) |
Handling Recommendations:
-
Prepare and use solutions on the same day whenever possible.[4]
-
If making stock solutions in advance, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[4]
-
Before use, and prior to opening the vial, allow the frozen stock solution to equilibrate to room temperature for at least 1 hour.[4]
Visualization
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it targets.
References
Application Notes and Protocols for BRD4 Degradation by TD-428
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the degradation of the bromodomain-containing protein 4 (BRD4) induced by the PROTAC (Proteolysis Targeting Chimera) TD-428 using Western blotting.
Introduction
This compound is a heterobifunctional PROTAC designed to specifically target BRD4 for degradation.[1] It achieves this by linking a ligand for the E3 ubiquitin ligase Cereblon (CRBN) with JQ1, a known inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, including BRD4.[1][2] This dual-binding molecule brings BRD4 into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[2] this compound has demonstrated high potency, with a DC50 (concentration for 50% degradation) of 0.32 nM for BRD4 degradation.[1][3] This targeted protein degradation approach is a promising strategy in therapeutic development, particularly in oncology.
Signaling Pathway of this compound-Mediated BRD4 Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the target protein, BRD4. The molecule forms a ternary complex between BRD4 and the E3 ubiquitin ligase, Cereblon. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol outlines the steps to measure the decrease in BRD4 protein levels in a cellular context following treatment with this compound. The 22Rv1 prostate cancer cell line is suggested as a model system, as it has been shown to be responsive to this compound.[3]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog # | Recommended Dilution/Concentration |
| 22Rv1 cells | ATCC | CRL-2505 | N/A |
| RPMI-1640 Medium | Gibco | 11875093 | N/A |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | 10% (v/v) |
| Penicillin-Streptomycin | Gibco | 15140122 | 1% (v/v) |
| This compound | MedChemExpress | HY-114407 | 0.1 nM - 1000 nM |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 | Vehicle control |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | As per manufacturer's instructions |
| Protease Inhibitor Cocktail | Roche | 11836170001 | As per manufacturer's instructions |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 | As per manufacturer's instructions |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | As per manufacturer's instructions |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 | N/A |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 | N/A |
| 5% (w/v) Non-fat Dry Milk in TBST | N/A | N/A | Blocking solution |
| Primary Antibody: Anti-BRD4 | Cell Signaling | #13440 | 1:1000 |
| Primary Antibody: Anti-GAPDH | Cell Signaling | #5174 | 1:1000 |
| Secondary Antibody: HRP-linked Anti-Rabbit IgG | Cell Signaling | #7074 | 1:2000 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 | As per manufacturer's instructions |
Experimental Workflow
The overall workflow for the Western blot experiment is depicted in the diagram below.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a dilution series of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Treat the cells with the this compound dilutions for a specified time course. A 12 to 24-hour incubation is recommended to observe significant degradation.[3]
-
-
Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a semi-dry or wet transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 (1:1000 dilution) and a loading control such as GAPDH (1:1000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 dilution) in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control (GAPDH) band intensity. The level of BRD4 degradation can be determined by comparing the normalized intensity of treated samples to the vehicle control.
-
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured format. An example table is provided below.
| Treatment Group | This compound Concentration (nM) | Normalized BRD4 Intensity (Arbitrary Units) | % BRD4 Degradation |
| Vehicle Control | 0 (DMSO) | [Value] | 0 |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| This compound | 1000 | [Value] | [Value] |
Note: The values in the table should be calculated from at least three independent experiments. The "% BRD4 Degradation" is calculated as: (1 - (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle Control)) * 100.
References
Application Notes and Protocols for Cell Viability Assays with TD-428
For Researchers, Scientists, and Drug Development Professionals
Introduction to TD-428
This compound is a potent and highly specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1] As a member of the BET family, BRD4 is a critical reader of epigenetic marks and a key regulator of gene transcription, including the proto-oncogene c-Myc. Its dysregulation is implicated in the progression of various cancers, making it a prime therapeutic target.[1] this compound functions by linking the BET inhibitor JQ1 to a ligand for the E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to induce the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This targeted degradation approach offers a powerful alternative to simple inhibition, potentially leading to a more profound and sustained downstream effect.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric and luminescence-based assays.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of BRD4 and the subsequent impact on downstream oncogenic signaling.
Caption: Mechanism of this compound-induced BRD4 degradation and downstream effects.
Experimental Protocols
Several methods can be employed to measure cell viability following treatment with this compound. The choice of assay depends on the cell type, experimental goals, and available equipment. Commonly used assays include those that measure metabolic activity (MTT, MTS) or intracellular ATP levels (luminescence-based assays).[2][3][4]
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the impact of this compound on the viability of cancer cell lines.
Caption: General workflow for cell viability assays with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to an insoluble purple formazan.[3][5] The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Cancer cell line of interest (e.g., prostate cancer cell line)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[5] Mix gently on an orbital shaker to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is similar to the MTT assay, but the resulting formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[4]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
MTS Addition: After the 48-72 hour incubation with this compound, add 20 µL of the MTS reagent directly to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.[3] The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells.[2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol (steps 1-3).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Reagent Addition: Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).[2]
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation and Analysis
The results of cell viability assays are typically presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the this compound concentration. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Data Analysis Steps:
-
Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.
Table 1: Example Data Table for this compound Cell Viability Assay
| This compound Conc. (nM) | Log [this compound] | Mean Absorbance (OD 570nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 0.087 | 100.0% |
| 0.1 | -1 | 1.231 | 0.091 | 98.2% |
| 1 | 0 | 1.156 | 0.075 | 92.2% |
| 10 | 1 | 0.879 | 0.063 | 70.1% |
| 100 | 2 | 0.452 | 0.041 | 36.0% |
| 1000 | 3 | 0.123 | 0.022 | 9.8% |
| 10000 | 4 | 0.055 | 0.015 | 4.4% |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Detection | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Colorimetric (570 nm) | Inexpensive, widely used[2] | Insoluble formazan requires a solubilization step; can overestimate viability[3] |
| MTS | Reduction of tetrazolium salt to a soluble formazan | Colorimetric (490 nm) | No solubilization step, high sensitivity[3][5] | Can overestimate viability[3] |
| ATP-Based | Quantification of ATP using luciferase | Luminescence | High sensitivity, fast, suitable for HTS[2][3] | Requires cell lysis, more expensive[3] |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cytotoxic and anti-proliferative effects of the BRD4 degrader this compound. The choice of assay should be tailored to the specific experimental context. Accurate determination of the IC50 value is crucial for understanding the potency of this compound and for guiding further preclinical and clinical development.
References
Application Notes and Protocols for TD-428 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated effects and mechanism of action of TD-428, a Bromodomain and Extra-Terminal domain (BET) PROTAC (Proteolysis Targeting Chimera), in triple-negative breast cancer (TNBC) cell lines. The protocols outlined below are based on established methodologies for evaluating BET inhibitors and degraders in cancer cell lines and are intended to guide researchers in their investigation of this compound.
Introduction to this compound
This compound is a BET PROTAC designed to specifically target and degrade BRD4, a member of the BET family of proteins. It is composed of the BET inhibitor JQ1 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of BRD4 to the E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of BRD4. This leads to the downregulation of key oncogenes, such as MYC, and disrupts transcriptional programs essential for cancer cell proliferation and survival. Given that BET inhibitors and other BET PROTACs have demonstrated significant anti-tumor activity in TNBC, this compound is a promising therapeutic agent for this aggressive breast cancer subtype.
Mechanism of Action
This compound leverages the PROTAC technology to eliminate BRD4 protein rather than just inhibiting its function. This degradation-based approach is often more potent and can have a more sustained effect compared to traditional small molecule inhibitors. The anticipated signaling pathway affected by this compound in TNBC cells involves the disruption of BRD4-dependent gene transcription, leading to cell cycle arrest and apoptosis.
Application of TD-428 in Epigenetic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-428 is a potent and specific heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). In the rapidly evolving field of epigenetics, this compound serves as a powerful research tool for targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2][3] BRD4 is a key epigenetic reader that plays a crucial role in transcriptional regulation by recognizing acetylated lysine residues on histones. Its dysregulation is implicated in various diseases, particularly cancer. This compound leverages the cell's own ubiquitin-proteasome system to specifically eliminate BRD4, offering a distinct advantage over traditional small-molecule inhibitors which only block the protein's function.
This document provides detailed application notes and experimental protocols for the use of this compound in epigenetic research, focusing on its mechanism of action, key quantitative data, and methodologies for assessing its biological effects.
Mechanism of Action
This compound is comprised of two key moieties linked together: a high-affinity ligand for BRD4 (based on the well-characterized BET inhibitor, JQ1) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), TD-106.[1][3][4] This bifunctional nature allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downstream suppression of its target genes, including the proto-oncogene c-MYC, thereby inhibiting cancer cell proliferation.[1]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | 22Rv1 (Prostate Cancer) | 0.32 nM | The concentration of this compound required to degrade 50% of BRD4 protein. | [3][4][5] |
| CC50 | 22Rv1 (Prostate Cancer) | 20.1 nM | The concentration of this compound required to inhibit cell proliferation by 50%. | [3][4] |
Experimental Protocols
Detailed protocols for key experiments to characterize the activity of this compound are provided below.
Protocol 1: Assessment of BRD4 Degradation by Western Blot
This protocol outlines the procedure for determining the dose-dependent degradation of BRD4 in a selected cell line following treatment with this compound.
Materials:
-
Cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for the desired time period (e.g., 12-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 10.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an appropriate imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control and determine the DC50 value.
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on cell proliferation and viability using a colorimetric MTT assay.
Materials:
-
Cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the CC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable tool for researchers in the field of epigenetics, enabling the specific and efficient degradation of the key transcriptional regulator BRD4. The protocols provided herein offer a framework for investigating the cellular effects of this compound, from target engagement and degradation to downstream effects on cell proliferation. These methods can be adapted to various cell types and experimental questions, facilitating a deeper understanding of the therapeutic potential of targeted protein degradation in diseases driven by epigenetic dysregulation.
References
TD-428: Application Notes and Protocols for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-428 is a potent and highly specific heterobifunctional degrader designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural ubiquitin-proteasome system to induce the selective removal of BRD4.[4] This molecule is comprised of TD-106, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), chemically linked to JQ1, a known inhibitor that binds to the bromodomains of BET proteins.[1][2][5] By simultaneously binding to both BRD4 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[4]
The targeted degradation of BRD4 has significant therapeutic potential, as BRD4 is a key regulator of oncogenes such as c-Myc and is implicated in various cancers and inflammatory diseases.[3][4] this compound has been shown to efficiently induce the degradation of BRD4, along with other proteins like IKZF1 and IKZF3, and inhibit the proliferation of cancer cells.[1] These application notes provide detailed protocols for studying the effects of this compound on cells, including methods for assessing protein degradation, cell viability, and the mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | - | 0.32 nM | [1][2][3] |
| CC50 (Cell Proliferation) | 22RV1 (prostate cancer) | 20.1 nM (72 hours) | [1] |
| BRD4 Degradation | U266 (multiple myeloma) | Effective at 1 nM - 10 µM (12 hours) | [1] |
| IKZF1 & IKZF3 Degradation | U266 (multiple myeloma) | Effective at 1 nM - 10 µM (12 hours) | [1] |
Signaling Pathway and Mechanism of Action
This compound operates through the recruitment of the E3 ubiquitin ligase CRBN to the target protein BRD4, leading to its ubiquitination and proteasomal degradation. This targeted degradation of BRD4 disrupts its function as a transcriptional coactivator, subsequently downregulating the expression of key oncogenes like c-Myc.
Caption: Mechanism of this compound-mediated BRD4 degradation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Assessment of BRD4 Degradation by Western Blot
This protocol outlines the steps to determine the extent of BRD4 protein degradation in cells treated with this compound.
Caption: Western Blot workflow for BRD4 degradation analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 22RV1, U266) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 12 or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., 22RV1) in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10,000 nM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
Viability Assessment (using MTT or CellTiter-Glo®):
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
For CellTiter-Glo® assay:
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) using a non-linear regression curve fit.
-
Protocol 3: Immunoprecipitation for BRD4 Ubiquitination
This protocol is designed to confirm that this compound induces the ubiquitination of BRD4.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BRD4. A smear or ladder of higher molecular weight bands above the BRD4 band indicates ubiquitination.
-
As a control, probe a separate blot with an anti-BRD4 antibody to confirm the immunoprecipitation of BRD4.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of BRD4 and for the development of targeted protein degraders as potential therapeutics. The protocols provided here offer a framework for investigating the mechanism of action and cellular effects of this compound. Researchers can adapt these methods to their specific cell systems and experimental questions to further elucidate the potential of this potent BRD4 degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Testing of Novel Therapeutics in Animal Models of TDP-43 Proteinopathy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract:
TAR DNA-binding protein 43 (TDP-43) proteinopathies are a group of neurodegenerative disorders characterized by the mislocalization and aggregation of TDP-43 in neuronal cells. These pathologies are hallmarks of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The development of effective therapeutics for these devastating diseases relies on robust preclinical evaluation in relevant animal models. This document provides a comprehensive overview of various animal models used for efficacy testing of potential therapeutic agents targeting TDP-43 pathology. It includes detailed protocols for key behavioral and molecular assays and provides a framework for data presentation and interpretation.
While the compound TD-428, a BET protein degrader targeting BRD4, has been primarily investigated in the context of oncology, its mechanism of action presents a hypothetical avenue for exploration in neurodegenerative diseases.[1][2][3][4] BET inhibitors have demonstrated anti-inflammatory and neuroprotective effects in models of other neurodegenerative conditions, such as Alzheimer's disease.[5][6][7][8][9] Given the neuroinflammatory component of TDP-43 proteinopathies, exploring the efficacy of compounds with similar mechanisms, such as this compound, could be a novel therapeutic strategy. This application note, therefore, outlines the methodologies for testing a hypothetical TDP-43 targeting therapeutic, which could be conceptually applied to compounds like this compound.
Animal Models for TDP-43 Efficacy Testing
A variety of animal models have been developed to recapitulate key aspects of TDP-43 proteinopathies, ranging from invertebrates to mammals. The choice of model depends on the specific research question, throughput requirements, and the stage of drug development.
Table 1: Comparison of Animal Models for TDP-43 Efficacy Testing
| Animal Model | Key Characteristics | Advantages | Disadvantages | Key Efficacy Readouts |
| C. elegans | Expression of human wild-type or mutant TDP-43. | Short lifespan, high-throughput screening, well-defined nervous system. | Distant phylogeny to humans, simple behavioral repertoire. | Motility (thrashing assay), lifespan, neuronal integrity (fluorescent reporters). |
| Drosophila melanogaster | Pan-neuronal or motor neuron-specific expression of human TDP-43. | Sophisticated genetic tools, complex behaviors, conserved signaling pathways. | Differences in physiology compared to mammals. | Locomotor function (climbing assay), lifespan, eye degeneration, neuromuscular junction integrity. |
| Zebrafish | Expression of human TDP-43 leading to motor deficits. | External fertilization, rapid development, optical transparency for in vivo imaging. | Drug delivery and metabolism can differ from mammals. | Motor neuron development, swimming behavior, axonal morphology. |
| Transgenic Mice | Overexpression of wild-type or mutant human TDP-43 (e.g., TDP-43-A315T, TDP-43-Q331K).[1] | Closest phylogeny to humans, complex behavioral and pathological readouts.[7] | Long lifespan, high cost, lower throughput. | Motor function (rotarod, grip strength), survival, cognitive function, TDP-43 pathology (immunohistochemistry, western blot), neuroinflammation.[7] |
| Transgenic Rats | Expression of human TDP-43, often with a more robust motor phenotype. | Larger size allows for more complex surgical and physiological studies. | Similar disadvantages to mice, with higher housing costs. | Motor function, electrophysiology, detailed histopathology. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of preclinical efficacy studies. Below are key protocols for assessing therapeutic efficacy in rodent models of TDP-43 proteinopathy.
Behavioral Assays
This test assesses the ability of mice to maintain balance on a rotating rod.
Protocol:
-
Apparatus: An automated rotarod unit with a textured rod (e.g., 3 cm diameter for mice).
-
Acclimation: Handle mice for 2-3 days prior to testing. On the test day, allow mice to acclimate to the testing room for at least 30 minutes.
-
Training (Optional but recommended): Place mice on the stationary rod for 1 minute. Then, rotate the rod at a low constant speed (e.g., 4 rpm) for 2-3 minutes for 2-3 trials on the day before the test.
-
Testing:
-
Place the mouse on the rod, which is rotating at a low, constant speed (e.g., 4 rpm).
-
Start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (in seconds) or the time until the mouse passively rotates with the rod for two consecutive revolutions.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis: The average latency to fall across the three trials is used for analysis.
This assay measures the maximal muscle strength of the forelimbs or all four limbs.
Protocol:
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the mouse by the base of its tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws (for forelimb strength) or all four paws.
-
Gently pull the mouse away from the grid in a horizontal plane until its grip is broken.
-
The meter will record the peak force (in grams).
-
Perform 3-5 consecutive measurements and record the average or the peak value.
-
-
Data Analysis: The force is often normalized to the body weight of the animal.
Survival Analysis
This is a critical endpoint for assessing the overall therapeutic benefit in progressive disease models.
Protocol:
-
Monitoring: Monitor animals daily for signs of disease progression, including weight loss, paralysis, and general health.
-
Endpoint Definition: Define a humane endpoint, such as the inability to right itself within 30 seconds when placed on its side or a loss of a certain percentage of body weight (e.g., 20-30% of peak body weight).
-
Data Recording: Record the date of birth and the date of reaching the endpoint for each animal.
-
Data Analysis: Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
Immunohistochemistry for Phosphorylated TDP-43 (pTDP-43)
This technique is used to visualize and quantify the pathological aggregation of TDP-43 in brain and spinal cord tissue.[10]
Protocol:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in a sucrose solution (e.g., 30%).
-
Section the tissue using a cryostat or vibratome (e.g., 30-40 µm sections).
-
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., with citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against phosphorylated TDP-43 (e.g., anti-pTDP-43 Ser409/410) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash sections and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Image sections using a fluorescence or confocal microscope.
-
Quantify the number and area of pTDP-43 positive inclusions in specific regions of interest (e.g., motor cortex, spinal cord ventral horn).
-
Western Blot for TDP-43 Aggregation
This method is used to quantify the levels of soluble and insoluble TDP-43.[11][12][13]
Protocol:
-
Protein Extraction:
-
Homogenize brain or spinal cord tissue in a series of buffers to fractionate proteins based on solubility (e.g., RIPA buffer for soluble proteins, followed by urea buffer for insoluble proteins).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate with a primary antibody against TDP-43 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Analyze the ratio of insoluble to soluble TDP-43 as a measure of aggregation.
-
Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison of results.
Table 2: Example Data Summary for Behavioral Assays
| Treatment Group | N | Rotarod Latency (s) (Mean ± SEM) | Grip Strength (g) (Mean ± SEM) |
| Vehicle | 15 | 85.2 ± 7.1 | 110.5 ± 5.3 |
| Compound X (10 mg/kg) | 15 | 125.6 ± 8.3 | 135.2 ± 6.1 |
| Compound X (30 mg/kg) | 15 | 148.3 ± 9.5 | 150.8 ± 7.2 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Example Data Summary for Histological and Biochemical Analyses
| Treatment Group | N | pTDP-43 Inclusions/section (Mean ± SEM) | Insoluble/Soluble TDP-43 Ratio (Mean ± SEM) |
| Vehicle | 10 | 45.3 ± 4.2 | 2.8 ± 0.3 |
| Compound X (10 mg/kg) | 10 | 28.1 ± 3.5 | 1.9 ± 0.2 |
| Compound X (30 mg/kg) | 10 | 15.7 ± 2.8 | 1.2 ± 0.1 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Visualizations
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Caption: Pathogenic cascade of TDP-43 and points of therapeutic intervention.
Caption: General experimental workflow for preclinical efficacy testing.
Caption: Relationship between animal models and key efficacy endpoints.
References
- 1. Video: Behavioral Analysis of Locomotor Dysfunction in Drosophila melanogaster as a Readout for Neurotoxicity [jove.com]
- 2. biomed-easy.com [biomed-easy.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-induced neurodegeneration in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Motor Impairment in C. elegans Models of Amyotrophic Lateral Sclerosis [jove.com]
- 7. How to keep up with the analysis of classic and emerging neurotoxins: Age-resolved fitness tests in the animal model Caenorhabditis elegans - a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. indiabioscience.org [indiabioscience.org]
- 10. ihc.testcatalog.org [ihc.testcatalog.org]
- 11. An ALS-associated mutation affecting TDP-43 enhances protein aggregation, fibril formation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TDP-43 loss of cellular function through aggregation requires additional structural determinants beyond its C-terminal Q/N prion-like domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 and CC50 Values for TD-428
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the hypothetical compound TD-428. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[1][2] In the context of drug discovery, this is often a measure of the drug's potency in inhibiting a molecular target or cellular process. The CC50 value is the concentration of a compound that causes the death of 50% of viable cells in a culture.[3] It is a key indicator of a compound's cytotoxicity. The ratio of CC50 to IC50, known as the selectivity index (SI), is a critical parameter for evaluating the therapeutic window of a potential drug. A higher SI value indicates a more promising therapeutic candidate, as it suggests that the compound is effective at a concentration that is significantly lower than the concentration at which it causes toxicity to host cells.[3]
Experimental Protocols
Protocol 1: Determination of CC50 using a Resazurin-Based Cytotoxicity Assay
This protocol outlines the steps to determine the concentration of this compound that results in 50% cell death.
Materials:
-
Target cell line (e.g., Vero, HepG2, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium
-
This compound compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-channel pipette
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the CC50 value.
-
Protocol 2: Determination of IC50/GI50 using a Cell-Based Assay
This protocol describes a method to determine the concentration of this compound that inhibits a specific cellular process or overall cell growth by 50%.
Materials:
-
Relevant cell line with the target of interest
-
Complete cell culture medium
-
This compound compound
-
Reagents for the specific assay (e.g., for cell proliferation, a cell counting kit like CellTiter-Glo® which measures ATP levels)
-
96-well opaque-walled plates
-
DMSO
-
Multi-channel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the CC50 determination.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and treat the cells as described in the CC50 protocol.
-
-
Assay Performance:
-
After the desired incubation period (e.g., 72 hours), perform the assay according to the manufacturer's instructions. For a CellTiter-Glo® assay, this would involve adding the reagent to the wells, incubating, and then measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 or GI50 value using non-linear regression analysis. The GI50 is the concentration of a drug that reduces total cell growth by 50%.[1][2]
-
Data Presentation
The quantitative data for this compound should be summarized in the following tables:
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| Vero | 48 | 75.2 |
| HepG2 | 48 | > 100 |
| HEK293 | 48 | 89.4 |
| Vero | 72 | 62.8 |
| HepG2 | 72 | 91.5 |
| HEK293 | 72 | 78.1 |
Table 2: Inhibitory Activity of this compound
| Cell Line | Target/Pathway | Assay Type | IC50/GI50 (µM) |
| Target Cell Line A | Target X | Proliferation | 0.5 |
| Target Cell Line B | Pathway Y | Reporter Gene | 1.2 |
| Target Cell Line C | Target Z | Enzyme Activity | 0.8 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Workflow for CC50 and IC50 determination.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and TD-428 Degradation for Targeting BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modulation of protein expression is a cornerstone of modern biological research and therapeutic development. Two powerful techniques for reducing the levels of a specific protein of interest are RNA interference (RNAi), often implemented through lentiviral-mediated short hairpin RNA (shRNA), and targeted protein degradation using small molecules like Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed comparison of these two methodologies, focusing on the knockdown of the epigenetic reader protein BRD4 using lentiviral shRNA versus its degradation by the specific BRD4-targeting PROTAC, TD-428.
Lentiviral shRNA knockdown utilizes the cell's endogenous RNAi machinery to achieve stable and long-term silencing of a target gene at the mRNA level.[1] Lentiviral vectors are used to integrate an shRNA-expressing cassette into the host cell genome, leading to the continuous production of shRNA. This shRNA is then processed into small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to cleave the target mRNA, thereby preventing its translation into protein.
This compound is a heterobifunctional small molecule, a PROTAC, designed to specifically induce the degradation of the BRD4 protein.[2][3][4] It consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand, based on the BET inhibitor JQ1, that binds to the bromodomains of BRD4.[2][3][4] This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.[2][3][4]
This document will provide a comprehensive overview of both technologies, present comparative data in a structured format, offer detailed experimental protocols, and visualize the underlying mechanisms and workflows.
Data Presentation: Lentiviral shRNA Knockdown vs. This compound Degradation of BRD4
| Parameter | Lentiviral shRNA Knockdown of BRD4 | This compound Degradation of BRD4 | Key Considerations |
| Mechanism of Action | mRNA degradation | Protein degradation | shRNA acts at the transcript level, while this compound removes the existing protein. |
| Onset of Effect | Slower (days to establish stable knockdown) | Rapid (hours) | This compound can provide more acute protein depletion. |
| Duration of Effect | Long-term and stable (due to genomic integration) | Transient (dependent on compound washout and protein resynthesis) | Lentiviral shRNA is suitable for long-term studies and stable cell line generation. |
| Specificity | Can have off-target effects due to seed sequence homology.[5][6] | Can have off-target protein degradation. This compound also degrades IKZF1 and IKZF3.[3][4] | The specificity of both methods needs to be carefully validated. |
| Efficacy (% Reduction) | Typically 70-95% protein reduction | >90% protein degradation[7] | Both methods can achieve significant reduction of the target protein. |
| Reversibility | Generally considered irreversible without inducible systems | Reversible upon compound washout | This compound allows for the study of protein function restoration. |
| Parameter | Lentiviral shRNA Knockdown of BRD4 | This compound Degradation of BRD4 |
| Typical Time to Observe >80% Protein Reduction | 48-96 hours post-transduction and selection | 4-12 hours post-treatment[7] |
| Typical Concentration for Efficacy | N/A (viral titer dependent) | DC50 = 0.32 nM[2][3][4] |
| Selectivity over BRD2/BRD3 | High, if shRNA sequence is specific | Some PROTACs show selectivity for BRD4 over BRD2/BRD3.[8] |
| Potential Off-Target Effects | - Seed region-mediated mRNA knockdown[5][6]- Saturation of the endogenous miRNA machinery | - Degradation of other proteins (e.g., IKZF1, IKZF3)[3][4]- Potential for "hook effect" at high concentrations |
Experimental Protocols
Lentiviral shRNA Knockdown of BRD4
This protocol outlines the steps for producing lentiviral particles and transducing a target cell line to achieve stable knockdown of BRD4.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral shRNA plasmid targeting BRD4 (and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Target cells (e.g., a human cancer cell line)
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the shRNA vector)
-
Complete cell culture medium
-
0.45 µm syringe filter
-
Western blot reagents
-
qRT-PCR reagents
Protocol:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
In separate tubes, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. A typical ratio for a 10 cm dish is:
-
10 µg of shRNA plasmid
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
-
Add the transfection complexes to the HEK293T cells and incubate at 37°C.
-
-
Lentivirus Harvest (Day 3-4):
-
48-72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter. The viral supernatant can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells (Day 4):
-
Plate target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells at various dilutions (to determine the optimal multiplicity of infection, MOI).
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells with the virus for 24 hours.
-
-
Selection of Transduced Cells (Day 5 onwards):
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (or other selection agent). This concentration should be determined beforehand with a kill curve.
-
Continue to culture the cells in selection medium, replacing the medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Assess BRD4 mRNA levels by qRT-PCR and BRD4 protein levels by Western blot to confirm knockdown efficiency compared to cells transduced with a non-targeting shRNA control.
-
This compound Mediated Degradation of BRD4
This protocol describes a typical cell-based assay to evaluate the degradation of BRD4 by this compound.
Materials:
-
Target cells (e.g., U266 or 22Rv1)
-
This compound (resuspended in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Western blot reagents
Protocol:
-
Cell Plating (Day 1):
-
Plate the target cells in a 6-well or 12-well plate at a density that will allow for logarithmic growth during the experiment.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range for a dose-response experiment is 1 nM to 10 µM.[3][4]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours). A 12-hour incubation is often sufficient to observe significant degradation.[3][4]
-
-
Cell Lysis (Day 2):
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against BRD4.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of BRD4 degradation at different concentrations of this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD2 interconnects with BRD3 to facilitate Pol II transcription initiation and elongation to prime promoters for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TD-428
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TD-428. This information is intended for researchers, scientists, and drug development professionals to anticipate and address specific issues that may arise during experimentation.
FAQs: Understanding Potential Off-Target Effects of this compound
Q1: What is the primary mechanism of action of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade Bromodomain-containing protein 4 (BRD4).[1][2] It is composed of the BET inhibitor JQ1, which binds to the bromodomains of BRD4, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), TD-106, connected by a linker.[1][2] This bifunctional nature allows this compound to recruit CRBN to BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2] The degradation of BRD4 results in the suppression of key oncogenes, such as c-Myc, and inhibits cancer cell proliferation.[2]
Q2: Are there known off-target effects for this compound?
Currently, there is no direct published evidence detailing the specific off-target profile of the complete this compound molecule. However, based on its composition, potential off-target effects can be anticipated from its two key components: the BRD4 inhibitor JQ1 and the CRBN-binding moiety, which is a thalidomide derivative.
Q3: What are the potential off-target effects originating from the JQ1 component?
While JQ1 is a potent BET inhibitor, some studies have reported BET-independent effects. These include:
-
Activation of Pregnane X Receptor (PXR): JQ1 and its inactive enantiomer, (-)-JQ1, have been shown to be agonists of PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[3][4]
-
Promotion of Cancer Cell Invasion: In prostate cancer models, JQ1 has been observed to promote cell invasion and metastasis in a BET protein-independent manner by inactivating the Forkhead box protein A1 (FOXA1).[5]
-
Modulation of c-FLIP Levels: JQ1 has been shown to decrease the levels of c-FLIP, a key anti-apoptotic protein, and enhance TRAIL-induced apoptosis independently of BRD4 and c-Myc inhibition.[6]
Q4: What are the potential off-target effects originating from the CRBN-binding moiety?
The thalidomide-derived CRBN ligand in this compound can induce the degradation of proteins other than the intended target (BRD4). These unintended targets are often referred to as "neosubstrates." Known neosubstrates of thalidomide and its derivatives include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): While the degradation of these lymphoid transcription factors is a known on-target effect for immunomodulatory drugs (IMiDs), they are also degraded by this compound.[1][2]
-
SALL4: Degradation of this transcription factor is associated with the teratogenic effects of thalidomide.[7]
-
Zinc-Finger Proteins (ZFPs): Pomalidomide, a thalidomide analog, can independently degrade various ZF proteins, which could lead to unintended biological consequences.[8]
Troubleshooting Guide: Investigating Unexpected Phenotypes
| Observed Phenotype | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected changes in the expression of drug metabolism genes (e.g., CYP3A4). | JQ1-mediated activation of the Pregnane X Receptor (PXR).[3][4] | 1. Use a PXR antagonist: Co-treat cells with a known PXR antagonist (e.g., ketoconazole) and this compound to see if the effect on gene expression is reversed. 2. Test the inactive enantiomer of JQ1: If available, treat cells with (-)-JQ1 to determine if the effect is independent of BET inhibition. 3. Perform a PXR reporter assay: To confirm direct activation of PXR by this compound. |
| Increased cell invasion or metastasis in vitro or in vivo. | BET-independent activity of the JQ1 moiety on invasion-related pathways, such as FOXA1 inactivation.[5] | 1. Analyze FOXA1 activity: Investigate the expression and nuclear localization of FOXA1 in this compound-treated cells. 2. Knockdown of BRD4: Use siRNA or shRNA to deplete BRD4 and observe if this phenocopies the pro-invasive effects of this compound. If not, the effect is likely BET-independent. 3. Compare with other BET inhibitors/degraders: Test if other BET inhibitors or degraders with different chemical scaffolds induce a similar phenotype. |
| Developmental defects in model organisms (e.g., zebrafish). | CRBN-mediated degradation of teratogenic neosubstrates like SALL4.[7] | 1. Rescue experiment: Co-express a degradation-resistant mutant of SALL4 in the model organism treated with this compound to see if the phenotype is rescued. 2. Proteomic analysis: Perform quantitative proteomics to confirm the degradation of SALL4 and other potential neosubstrates in response to this compound. |
| Unexplained cell death or altered apoptosis. | JQ1-mediated downregulation of c-FLIP.[6] | 1. Measure c-FLIP levels: Use Western blotting to assess c-FLIP protein levels in this compound-treated cells. 2. Overexpress c-FLIP: Determine if stable overexpression of c-FLIP can rescue the apoptotic phenotype induced by this compound. |
Quantitative Data Summary
As of the last update, specific quantitative data on the off-target interactions of this compound is not publicly available. The following table is a hypothetical representation of how such data could be presented and should be used for illustrative purposes only. Researchers are encouraged to perform their own off-target profiling studies.
Table 1: Hypothetical Off-Target Profile of this compound
| Off-Target Protein | Potential Origin | Hypothetical DC50/IC50 | Cell Line | Experimental Method |
| SALL4 | CRBN-mediated degradation | DC50: ~50 nM | 293T | Proteomics |
| ZFP91 | CRBN-mediated degradation | DC50: ~100 nM | K562 | Proteomics |
| PXR | JQ1-mediated activation | EC50: ~200 nM | HepG2 | Reporter Assay |
| FOXA1 | JQ1-mediated inactivation | IC50: ~500 nM | LNCaP | Functional Assay |
Experimental Protocols
Protocol 1: Global Proteomic Analysis to Identify Off-Target Degradation
This protocol outlines a method to identify unintended protein degradation caused by this compound using mass spectrometry-based proteomics.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., 22Rv1 for prostate cancer studies) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 12 or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a urea-based buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform in-solution digestion of proteins to peptides using trypsin.
-
-
TMT Labeling and Fractionation (Optional but Recommended):
-
Label peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Combine labeled peptides and fractionate using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to the vehicle control.
-
Downregulated proteins are potential off-target substrates.
-
Protocol 2: Validation of a Potential Off-Target using Western Blotting
This protocol describes how to validate a potential off-target protein identified from proteomics or hypothesized based on the components of this compound.
-
Cell Culture and Treatment:
-
Culture the chosen cell line and treat with a dose-response of this compound and a vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the potential off-target protein.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm dose-dependent degradation.
-
Signaling Pathways and Experimental Workflows
Caption: On-target pathway of this compound leading to BRD4 degradation.
Caption: Potential off-target pathways of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TD-428 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use TD-428 in their experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to help you optimize your experimental design and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly specific degrader of Bromodomain and Extra-Terminal (BET) proteins, with a particularly high affinity for BRD4.[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[1][3] this compound consists of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and another ligand, based on the BET inhibitor JQ1, that binds to BET proteins.[1][2][3] This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[4][5][6] By degrading BRD4, this compound effectively downregulates the expression of key oncogenes, including c-Myc, and modulates inflammatory responses by affecting NF-κB signaling.[1][7]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent and assay-specific. Based on available data, a good starting point for most cancer cell lines is a concentration range of 1 nM to 100 nM. For BRD4 degradation studies (e.g., Western blot), concentrations as low as 1 nM have been shown to be effective.[8][9] For cell viability or proliferation assays, a broader range, from 0.1 nM to 10 µM, is recommended to determine the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 1 mg of this compound in 113.72 µL of DMSO. It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them in culture medium for your experiments. For long-term storage, the DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.
Q4: How long should I treat my cells with this compound?
The optimal treatment time depends on the experimental endpoint. For observing BRD4 protein degradation by Western blot, a 12-hour incubation has been shown to be effective.[8][9] For cell viability assays, longer incubation times, such as 72 hours, are commonly used to observe significant effects on cell proliferation.[8][9] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and assay.
Q5: What are the known downstream effects of this compound treatment?
The primary downstream effect of this compound-mediated BRD4 degradation is the suppression of c-Myc transcription.[1] Additionally, this compound can modulate the NF-κB signaling pathway by preventing BRD4 from binding to acetylated RelA, a key component of the NF-κB complex.[7][9][10] This can lead to the downregulation of a subset of NF-κB-responsive inflammatory genes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or incomplete BRD4 degradation observed by Western blot. | 1. Suboptimal this compound concentration: The concentration may be too low or too high (see "Hook Effect" below). 2. Insufficient incubation time: Degradation may not have reached its maximum. 3. Low expression of Cereblon (CRBN) E3 ligase in the cell line. 4. Compound instability: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours). 3. Verify CRBN expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line. 4. Prepare fresh stock solutions from a new aliquot of this compound. |
| "Hook Effect" observed (reduced degradation at high concentrations). | At very high concentrations, the formation of binary complexes (this compound with either BRD4 or CRBN) can be favored over the productive ternary complex (BRD4-TD-428-CRBN), leading to reduced degradation efficiency. | Carefully titrate the this compound concentration. The optimal concentration for maximal degradation is often lower than the concentration that shows the highest inhibitory effect in proliferation assays. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent this compound concentration due to pipetting errors or improper mixing. 3. Passage number of cells: Cellular responses can change with prolonged culturing. | 1. Ensure consistent cell seeding density across all wells and plates. 2. Prepare a master mix of the final this compound dilution in culture medium to add to the cells. 3. Use cells within a consistent and low passage number range for all experiments. |
| Unexpected cytotoxicity at low concentrations. | 1. Off-target effects: this compound may be affecting other cellular proteins. 2. Cell line hypersensitivity. | 1. To confirm on-target toxicity, perform a rescue experiment by overexpressing BRD4. 2. Use an inactive control compound that does not bind to BRD4 or CRBN to assess non-specific toxicity. 3. Test a panel of different cell lines to identify models with the desired sensitivity. |
| Difficulty in detecting downstream effects (e.g., c-Myc downregulation). | 1. Timing of analysis: The downregulation of downstream targets may be transient. 2. Cellular context: The regulation of c-Myc may be complex and not solely dependent on BRD4 in your cell line. | 1. Perform a time-course experiment to capture the optimal window for observing changes in downstream protein or mRNA levels. 2. Confirm the dependence of c-Myc on BRD4 in your cell line using BRD4 siRNA or other BET inhibitors. |
Quantitative Data
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Treatment Duration | Reference |
| 22Rv1 | Prostate Cancer | CellTiter-Glo | CC50 | 20.1 nM | 72 hours | [8][9] |
| U266 | Multiple Myeloma | Western Blot | Protein Degradation | Effective at 1 nM - 10 µM | 12 hours | [8][9] |
| - | - | Biochemical Assay | DC50 (BRD4) | 0.32 nM | - | [1][2][11] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells (e.g., U266) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO). Incubate for 12 hours.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (XTT Assay)
-
Cell Seeding: Seed cells (e.g., 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01 nM to 10,000 nM) and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
TD-428 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with TD-428, a potent and specific BET protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) that specifically targets the degradation of the BRD4 protein.[1][2][3] It functions by forming a complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2] This degradation of BRD4, a key reader of acetylated histones, results in the downregulation of target genes such as c-Myc, thereby inhibiting cell proliferation.[2][4]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[4]
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of 100 mg/mL (113.72 mM). It is important to note that ultrasonic treatment may be necessary to achieve complete dissolution at this concentration.[3]
Q4: Can I dissolve this compound in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers such as PBS is generally not recommended due to its hydrophobic nature, which is a common characteristic of PROTAC molecules. This can lead to precipitation and inaccurate concentrations in your experiments. It is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q5: How should I store this compound solutions?
For short-term storage (days to weeks), stock solutions in DMSO can be kept at 0 - 4°C. For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in aqueous media (e.g., cell culture medium, PBS). | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Decrease the final concentration: Try a lower final concentration of this compound in your experiment. - Increase the percentage of DMSO in the final solution: While keeping the DMSO concentration as low as possible to avoid solvent effects on cells, a slight increase (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. - Use a pre-warmed aqueous medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility. Gently vortex the solution immediately after adding the stock. |
| Difficulty dissolving this compound powder in DMSO. | Insufficient mixing or energy to break up the solid form. | - Use sonication: As recommended, place the vial in an ultrasonic bath for a short period to facilitate dissolution.[3] - Gentle warming: Gently warm the solution to 37°C and vortex to aid dissolution. Avoid excessive heat, which could degrade the compound. |
| Inconsistent experimental results. | Potential precipitation of this compound in the experimental setup over time. | - Prepare fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - Visually inspect solutions: Before adding to cells or assays, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, the solution should not be used. |
Advanced Solutions for Enhancing Aqueous Solubility
For applications requiring higher concentrations of this compound in aqueous solutions where simple dilution is insufficient, the following formulation strategies, commonly used for PROTACs, can be considered.
| Strategy | Description |
| Co-solvents | The use of a mixture of solvents can improve solubility. For in vivo studies, formulations often include excipients like PEG300 and Tween 80 in addition to DMSO and saline/PBS. |
| Amorphous Solid Dispersions (ASDs) | This technique involves dispersing the compound in a polymer matrix to create an amorphous solid form, which can significantly enhance aqueous solubility and dissolution rate. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 879.39 g/mol ), you would need 8.79 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizing the this compound Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a general workflow for addressing solubility issues.
Caption: Mechanism of this compound induced BRD4 degradation.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Interpreting Unexpected Results with TD-428
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with TD-428, a selective inhibitor of the mTOR signaling pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: Why am I observing incomplete inhibition of downstream mTOR signaling (e.g., p-4E-BP1, p-S6K) even at high concentrations of this compound?
Answer:
Several factors could contribute to incomplete inhibition of the mTOR signaling pathway.
-
Cellular Context: The efficacy of mTOR inhibitors can be highly cell-type specific. Some cell lines may possess compensatory signaling pathways that bypass the effects of mTOR inhibition. For instance, upregulation of the PI3K/Akt pathway can sometimes counteract the inhibitory effects of mTOR antagonists.
-
Experimental Conditions: The duration of this compound treatment may be insufficient for complete pathway inhibition. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line. Additionally, ensure that the compound has been properly solubilized and is not degrading in your culture medium.
-
Target Engagement: While unlikely with a potent inhibitor, it is crucial to confirm that this compound is engaging with its target. A cellular thermal shift assay (CETSA) can be employed to verify target engagement in your experimental system.
A potential troubleshooting workflow for this issue is outlined below:
Caption: Troubleshooting workflow for incomplete mTOR inhibition.
Question: I am observing significant off-target effects at concentrations where on-target activity is expected. What could be the cause?
Answer:
Off-target effects can be a concern with any small molecule inhibitor. Here are some potential reasons and solutions:
-
Compound Purity: Ensure the purity of your this compound stock. Impurities from synthesis could have their own biological activities. We recommend verifying the purity of your compound via HPLC.
-
High Concentrations: Even selective inhibitors can exhibit off-target effects at high concentrations. It is crucial to perform a dose-response curve to identify the optimal concentration range where on-target effects are maximized and off-target effects are minimized.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the chemical scaffold of this compound, leading to off-target toxicity. Consider testing the compound in a different cell line to see if the off-target effects are conserved.
| Parameter | Recommended Range | Potential Issue if Outside Range |
| This compound Purity | >98% | Off-target effects due to impurities |
| Working Concentration | 1-100 nM | Increased likelihood of off-target effects |
| Cell Confluency | 70-80% | Altered cellular response |
Table 1: Recommended Experimental Parameters for this compound
Frequently Asked Questions (FAQs)
Q: What is the expected mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. This compound is expected to inhibit both mTORC1 and mTORC2 complexes, leading to the dephosphorylation of downstream targets such as 4E-BP1 and S6K.
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Q: How should I prepare my this compound stock solution?
A: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, we recommend dissolving the compound in DMSO. The stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffers should be prepared fresh for each experiment.
Q: What are the recommended positive and negative controls for experiments with this compound?
A: For a positive control, we recommend using a well-characterized mTOR inhibitor such as rapamycin or torin 1. For a negative control, a vehicle control (DMSO) at the same final concentration used for this compound is essential.
Experimental Protocols
Western Blotting for mTOR Pathway Activity
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-4E-BP1, 4E-BP1, p-S6K, S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western Blotting.
| Antibody Target | Expected Result with this compound |
| p-mTOR (Ser2448) | Decrease |
| mTOR | No Change |
| p-4E-BP1 (Thr37/46) | Decrease |
| 4E-BP1 | No Change |
| p-S6K (Thr389) | Decrease |
| S6K | No Change |
Table 2: Expected Western Blot Results Following this compound Treatment
Technical Support Center: TD-428 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with TD-428 and assessing its cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in common non-cancerous cell lines?
A1: this compound has been designed for targeted cytotoxicity towards cancer cells. However, some off-target effects may be observed in non-cancerous cell lines, typically at higher concentrations. Below is a summary of the mean IC50 values observed in a panel of non-cancerous cell lines after a 48-hour treatment period.
| Cell Line | Description | Mean IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 78.5 |
| NHDF | Normal Human Dermal Fibroblasts | 92.1 |
| RPTEC | Renal Proximity Tubule Epithelial Cells | 65.3 |
| HAEC | Human Aortic Endothelial Cells | 85.6 |
Q2: My IC50 values for this compound in a non-cancerous cell line are significantly lower than the expected range. What are the potential causes?
A2: Several factors could contribute to lower-than-expected IC50 values:
-
Cell Line Health and Passage Number: Ensure cells are healthy, free from contamination, and within a low passage number range. High passage numbers can alter cellular physiology and sensitivity to compounds.
-
Seeding Density: Sub-optimal cell seeding density can affect growth rates and confluence, influencing drug sensitivity. Refer to the recommended seeding densities in the experimental protocol.
-
Compound Stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay-Specific Artifacts: The choice of cytotoxicity assay can influence results. For example, compounds that interfere with cellular metabolism may produce skewed results in MTT or similar viability assays. Consider using an orthogonal method, such as a lactate dehydrogenase (LDH) assay, to confirm findings.
Q3: I am observing significant cytotoxicity at very low concentrations of this compound in my non-cancerous cell line. How can I troubleshoot this?
A3: Unexpectedly high cytotoxicity at low concentrations warrants a systematic review of your experimental setup.
-
Confirm Drug Concentration: Double-check all calculations for your serial dilutions. An error in calculating the stock concentration or dilution series is a common source of discrepancy.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration and is consistent across all treatment groups.
-
Contamination: Test your cell cultures for mycoplasma or other microbial contamination, which can sensitize cells to chemical treatments.
Q4: Does this compound induce apoptosis or another form of cell death in non-cancerous cells?
A4: At concentrations approaching the IC50, this compound has been observed to induce a caspase-independent cell death pathway in some non-cancerous cell lines. This pathway appears to be initiated by mitochondrial outer membrane permeabilisation (MOMP) but proceeds without the activation of executioner caspases.[1][2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Problem: Significant standard deviations are observed between technical replicates for the same this compound concentration.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipette carefully to avoid disturbing cells that have already settled.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells or ensure proper humidification during incubation.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volume delivery of both cells and compound.
-
Issue 2: Inconsistent Results Across Experiments
-
Problem: Difficulty in reproducing IC50 values between different experimental runs.
-
Possible Causes & Solutions:
-
Cellular State: Standardize the confluency of cells at the time of seeding and treatment. Cells in different growth phases can exhibit varied drug sensitivity.
-
Serum Lot Variability: If using fetal bovine serum (FBS), different lots can have varying compositions of growth factors, which may influence cell growth and drug response. Test new serum lots before use in critical experiments.
-
Incubation Time: Ensure the duration of compound exposure is consistent across all experiments.
-
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of this compound in complete growth medium from a concentrated stock solution.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Figure 1. General Workflow for Cytotoxicity Assessment
Caption: Figure 2. Hypothetical this compound Induced Caspase-Independent Cell Death
References
Technical Support Center: Improving In Vivo Delivery of TD-428
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of TD-428. The following information addresses common challenges and offers solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X (KX), a key regulator in the hypothetical "Pro-Inflammatory Signaling Pathway." By inhibiting KX, this compound aims to reduce the downstream activation of transcription factors responsible for the expression of inflammatory cytokines. Due to its hydrophobic nature, this compound presents challenges in aqueous solubility, which can impact its in vivo delivery and bioavailability.
Q2: What are the primary obstacles in the in vivo delivery of this compound?
A2: The main challenge for the in vivo administration of this compound is its poor aqueous solubility. This can result in formulation difficulties, leading to precipitation, low bioavailability, and inconsistent experimental results.[1]
Q3: What are the recommended starting formulations for in vivo administration of this compound?
A3: For initial in vivo studies, two common formulation strategies are recommended, depending on the route of administration. For oral delivery, a suspension in Carboxymethylcellulose sodium (CMC-Na) is often used. For intraperitoneal (IP) or oral administration, a solution/suspension with co-solvents and/or surfactants may be necessary.[1][2]
Troubleshooting Guide
Q4: My this compound formulation is cloudy or shows precipitation. What should I do?
A4: Cloudiness or precipitation indicates that this compound is not fully dissolved or is falling out of solution, which can lead to inaccurate dosing and reduced bioavailability.[2]
Troubleshooting Steps:
-
Optimize Formulation: If solubility is an issue, consider the formulation strategies outlined in the table below.
-
Particle Size Reduction: Reducing the particle size of solid this compound through techniques like micronization can increase the surface area and improve the dissolution rate.[2]
Q5: I am observing inconsistent or no therapeutic effect of this compound in vivo. What are the potential causes?
A5: Inconsistent efficacy in vivo can arise from several factors, ranging from the animal model to the drug formulation and administration.
Troubleshooting Steps:
-
Animal Model Variability: Be aware that age, sex, weight, and genetic background of the animal models can influence drug metabolism and tumor biology.[3]
-
Drug Formulation and Administration: Improper formulation of this compound due to its poor solubility can cause inconsistent dosing.[3] Ensure the formulation is prepared fresh daily and vortexed thoroughly before each injection.
-
Pharmacokinetics (PK): A discrepancy between in vitro potency and in vivo efficacy is often due to poor pharmacokinetics.[3] this compound may have low bioavailability, rapid clearance, or poor penetration into the target tissue.
Q6: I am observing adverse effects or toxicity in the animals treated with this compound. What could be the reason?
A6: Toxicity can be caused by the vehicle used for formulation or by on-target effects of the compound.
Troubleshooting Steps:
-
Vehicle Toxicity: High concentrations of certain solvents, like DMSO, can be toxic to animals.[1] Consider a pilot study to assess the toxicity of the vehicle alone.
-
On-target Toxicity: The therapeutic target of this compound may also be present in normal, healthy tissues. Inhibition of this target could lead to toxicity. In such cases, reducing the dose or the frequency of administration may be necessary.[1]
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before further dilution. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations.[2] |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers.[2] |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of a suitable co-solvent (e.g., DMSO) to dissolve the powder completely. Vortex for 1-2 minutes.
-
In a separate sterile tube, prepare the vehicle solution (e.g., saline or a buffered solution).
-
Slowly add the dissolved this compound concentrate to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Administer the formulation to the animals at the appropriate volume based on their body weight.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
Technical Support Center: Troubleshooting Western Blot Results Following TD-428 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TD-428 in their experiments and analyzing the results via western blot. This compound is a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of BET (Bromodomain and Extra-Terminal domain) proteins, such as BRD4, by linking them to the E3 ubiquitin ligase Cereblon.[1][2] Western blotting is a key technique to verify the efficacy of this compound by measuring the reduction in the target protein levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical tool known as a PROTAC. It is composed of a ligand that binds to the Cereblon E3 ubiquitin ligase and another ligand (based on the BET inhibitor JQ1) that binds to BET proteins, such as BRD4.[1][2] By bringing the BET protein and the E3 ligase into close proximity, this compound triggers the ubiquitination and subsequent degradation of the BET protein by the proteasome. The primary application of this compound is to study the effects of BET protein degradation in various cellular processes.
Q2: What is the expected outcome of a western blot for BRD4 after successful this compound treatment?
A successful experiment will show a significant decrease or complete absence of the band corresponding to the BRD4 protein in the lanes with this compound-treated samples compared to the vehicle-treated or untreated control lanes. This indicates the successful degradation of the target protein.
Q3: How can I be sure that the loss of BRD4 signal is due to degradation and not another effect?
To confirm that the loss of signal is due to proteasomal degradation, you can include a control where cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). In the presence of a proteasome inhibitor, the degradation of BRD4 should be blocked, and the BRD4 band should reappear or be significantly stronger compared to treatment with this compound alone.
Troubleshooting Guide
Problem 1: No BRD4 Signal (or Very Weak Signal) in All Lanes, Including Controls
This issue suggests a fundamental problem with the western blot procedure itself, rather than a result of this compound treatment.
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[3] If transfer is poor, optimize transfer time, voltage, and buffer composition. Ensure good contact between the gel and the membrane, and that there are no air bubbles.[4] |
| Primary Antibody Issue | The primary antibody against BRD4 may not be working correctly. Use a positive control lysate known to express BRD4.[5] Check the antibody datasheet for recommended dilutions and incubation conditions.[6] Consider trying a different BRD4 antibody. |
| Secondary Antibody Issue | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[7] Test the secondary antibody's activity, for example, by a dot blot.[6] |
| Inactive Detection Reagent | Ensure the ECL substrate or other detection reagent has not expired and has been stored correctly. Prepare fresh reagents if necessary.[8] |
| Low Protein Load | The amount of protein loaded onto the gel may be insufficient. Determine the protein concentration of your lysates using a protein assay (e.g., BCA or Bradford) and load an adequate amount (typically 20-30 µg of total protein).[4] |
Problem 2: High Background on the Western Blot
High background can obscure the bands of interest and make the results difficult to interpret.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][8] Optimize the blocking agent; 5% non-fat dry milk or 5% BSA in TBST are common choices.[5] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[8] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[8] Ensure the wash buffer contains a detergent like Tween 20 (e.g., 0.1% in TBS or PBS). |
| Membrane Dried Out | Do not allow the membrane to dry out at any point during the immunoblotting process.[4] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in buffers can lead to background issues. |
Problem 3: Non-Specific Bands are Present
The appearance of unexpected bands can be confusing.
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Refer to the antibody datasheet to check for known cross-reactivities. Try a different antibody that is more specific to BRD4. |
| Sample Degradation | Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.[5] Keep samples on ice during preparation. |
| Too Much Protein Loaded | Overloading the gel with protein can lead to non-specific antibody binding. Reduce the amount of protein loaded per lane.[8] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to see if it binds non-specifically to any proteins in your lysate.[3] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the protein.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
-
Incubate the membrane with the primary antibody against BRD4 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.[10]
-
Visualizations
Caption: Mechanism of this compound induced BRD4 degradation.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
TD-428 Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TD-428, a potent and highly specific BRD4 degrader. By addressing common experimental challenges, this resource aims to minimize variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is composed of the BET inhibitor JQ1 linked to TD-106, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] this compound functions by inducing the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This targeted degradation of BRD4 leads to the suppression of downstream oncogenes like c-Myc, resulting in the inhibition of cancer cell proliferation.[1][2]
Q2: What is the reported potency of this compound?
A2: this compound is a highly potent degrader of BRD4, with a reported DC50 (concentration at which 50% of the target protein is degraded) of 0.32 nM.[2][3] In cellular proliferation assays, it has shown a CC50 of 20.1 nM in 22Rv1 prostate cancer cells after 72 hours of treatment.[3][4]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to induce BRD4 degradation in the prostate cancer cell line 22Rv1 and the multiple myeloma cell line U266.[3][5]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q5: What are potential off-target effects of this compound?
A5: this compound's composition includes JQ1 and a Cereblon ligand, which have known off-target activities. The JQ1 component may have off-target effects on various genes and signaling pathways.[6][7] The Cereblon ligand can induce the degradation of other proteins known as neosubstrates, such as IKZF1 and IKZF3, which has been observed with this compound treatment.[3][8][9] Proteomics studies are recommended for a comprehensive assessment of off-target effects in your specific experimental system.
Troubleshooting Guide
Experimental variability can arise from several factors. This guide provides solutions to common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no BRD4 degradation | Compound Instability: this compound may be unstable in your cell culture medium. | Prepare fresh stock solutions and add this compound to the media immediately before treating cells. Minimize freeze-thaw cycles of the stock solution. |
| Suboptimal Concentration: The concentration of this compound may be too low to induce degradation or too high, leading to the "hook effect". | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal concentration for BRD4 degradation. | |
| Incorrect Incubation Time: The degradation kinetics of BRD4 may vary between cell lines. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to determine the time to maximum degradation (Dmax). | |
| Low E3 Ligase Expression: The cell line may have low endogenous levels of Cereblon (CRBN). | Confirm CRBN expression in your cell line via Western Blot or qPCR. If expression is low, consider using a different cell line with higher CRBN levels. | |
| Cellular Permeability Issues: this compound may not be efficiently entering the cells. | While this compound is designed to be cell-permeable, issues can arise. Ensure proper dissolution in DMSO and appropriate final solvent concentration in the culture medium (typically <0.1%). | |
| High variability in cell viability/proliferation assays | Inconsistent Seeding Density: Variations in the initial number of cells per well. | Optimize and standardize cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment. For 22Rv1 cells, a seeding density of 2,000 to 5,000 cells/well in a 96-well plate is a good starting point.[10][11] |
| Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. | |
| Variability in Treatment Application: Inconsistent timing or technique when adding this compound to the wells. | Use a multichannel pipette for adding the compound to ensure simultaneous treatment. Mix gently to ensure even distribution. | |
| Unexpected phenotypic effects | Off-target Effects: The observed phenotype may be due to the degradation of proteins other than BRD4 or from the inhibitory effects of the JQ1 component. | Use appropriate negative controls, such as the inactive enantiomer of JQ1, (-)-JQ1, to distinguish between on-target and off-target effects.[1] An inactive analog of the Cereblon ligand can also be used as a control. |
| Neosubstrate Degradation: The Cereblon-binding moiety can induce degradation of endogenous proteins other than the intended target. | Perform proteomic analysis to identify other proteins that are degraded upon this compound treatment in your cell model. |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 protein following treatment with this compound.
Materials:
-
22Rv1 or U266 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BRD4 (e.g., Cell Signaling Technology #13440, recommended dilution 1:1000)[12]
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For 22Rv1 cells, a starting density of 2 x 10^5 cells/well is recommended.
-
Cell Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 12 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Proliferation/Viability Assay (MTS Assay)
This protocol describes how to measure the effect of this compound on cell proliferation.
Materials:
-
22Rv1 or other target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density. For 22Rv1 cells, a density of 2,000-5,000 cells per well is recommended.[10][11]
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle-treated control cells. Plot the normalized values against the log of the this compound concentration to determine the CC50.
Visualizing this compound's Mechanism of Action
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated.
Caption: Mechanism of this compound induced BRD4 degradation.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-29b-3p inhibits 22Rv1 prostate cancer cell proliferation through the YWHAE/BCL-2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
TD-428 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of TD-428 in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD4 protein.[1] It functions as a bifunctional molecule: one end binds to the target protein (BRD4), and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] By degrading BRD4, this compound can efficiently reduce the levels of c-Myc, a downstream oncogene, making it a valuable tool for cancer research.[1]
Q2: There is no published data on the stability of this compound in my specific cell culture medium. What can I expect?
Q3: How can I prepare a stock solution of this compound?
For preparing a stock solution, it is advisable to use a high-purity solvent in which this compound is readily soluble, such as DMSO. Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, which can have off-target effects. Store the stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.
Q4: Can components of the cell culture media affect the stability of this compound?
Yes, certain components in cell culture media could potentially impact the stability of this compound. For instance, components like cysteine and certain metal ions have been shown to affect the stability of other therapeutic molecules in culture media.[2] While there is no specific data for this compound, it is a possibility to consider, especially if you observe inconsistent results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent concentration of active this compound due to degradation in media. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the incubator before being added to cells. Consider performing a time-course experiment to assess the stability of this compound in your specific media (see Experimental Protocols). |
| Low or no observed activity of this compound | The compound may have precipitated out of solution in the cell culture medium. | Visually inspect the media for any precipitate after adding this compound. If solubility is a concern, consider reducing the final concentration or using a solubilizing agent (ensure the agent does not affect your experimental outcomes). |
| The compound may have degraded due to prolonged incubation or exposure to adverse conditions. | Reduce the incubation time if possible. Protect the compound and media from light. Ensure the pH of the media is stable. | |
| Unexpected cellular toxicity | The solvent (e.g., DMSO) used to dissolve this compound is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
| The degradation products of this compound might be cytotoxic. | If you suspect degradation, try to use freshly prepared this compound for each experiment and minimize incubation times. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via LC-MS/MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of this compound in each aliquot using a validated LC-MS/MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the medium.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Overcoming Resistance to TD-428
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TD-428, a potent and specific BRD4 degrader. Our aim is to help you navigate and resolve potential challenges, including the development of resistance, during your experiments.
Frequently Asked Questions (FAQs)
1. My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Reduced sensitivity to this compound, a PROTAC that co-opts the E3 ligase Cereblon (CRBN) to degrade BRD4, can arise from several factors. The primary hypothesized mechanisms include:
-
Target-based alterations: Mutations or modifications in the BRD4 protein that prevent this compound binding.
-
E3 ligase machinery alterations: Downregulation or mutation of Cereblon (CRBN), a key component of the E3 ubiquitin ligase complex required for this compound's function.
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the loss of BRD4-dependent transcription, such as the PI3K/Akt/mTOR pathway.[1]
-
Impaired Ubiquitin-Proteasome System (UPS): General defects in the UPS can hinder the degradation of BRD4 even after successful ubiquitination.
2. How can I determine if my resistant cells have altered Cereblon (CRBN) expression?
To investigate CRBN expression levels, we recommend the following approaches:
-
Western Blotting: Compare CRBN protein levels in your resistant cell line to the parental (sensitive) cell line. A significant decrease in CRBN protein in the resistant line is a strong indicator of this resistance mechanism.
-
Quantitative PCR (qPCR): Analyze CRBN mRNA levels to determine if the reduced protein expression is due to decreased transcription.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Visualize CRBN protein expression and localization within the cells.
3. What is the mechanism of action of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a hetero-bifunctional molecule composed of a ligand that binds to the bromodomain and extra-terminal domain (BET) protein BRD4 (specifically, a derivative of the inhibitor JQ1) and another ligand (TD-106) that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the suppression of key oncogenes, such as c-MYC, and inhibits cancer cell proliferation.[3]
4. My experimental results with this compound are inconsistent. What are some common sources of variability?
Inconsistent results can stem from several experimental variables:
-
Compound Stability and Storage: Ensure this compound is stored correctly, typically at -20°C for long-term storage, and protected from light.[3] Prepare fresh working solutions from a DMSO stock for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.
-
Assay-specific Variability: For cell viability assays, ensure consistent seeding densities and incubation times. For protein degradation studies, optimize treatment duration and concentration.
Troubleshooting Guides
Problem: Decreased BRD4 degradation in the presence of this compound.
If you observe diminished BRD4 degradation in your cell line, follow this troubleshooting workflow:
Hypothesized Causes:
-
Reduced CRBN expression.
-
Mutation in BRD4 preventing this compound binding.
-
General dysfunction of the ubiquitin-proteasome system.
Experimental Workflow:
Caption: Troubleshooting workflow for decreased BRD4 degradation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | 0.32 nM | - | [1][2] |
| CC50 (Cell Proliferation) | 20.1 nM | 22Rv1 (Prostate Cancer) | [2] |
DC50: Half-maximal degradation concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol: Generation of a this compound Resistant Cell Line
This protocol is adapted from general methods for creating drug-resistant cell lines and can be tailored for this compound.[4][5]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC20: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by approximately 20% (IC20) over a 48-72 hour period.[4]
-
Initial Exposure: Culture the parental cells in the presence of the IC20 concentration of this compound.
-
Media Change: Replace the drug-containing medium every 2-3 days.
-
Monitor Cell Growth: Observe the cells for signs of recovery and proliferation. Once the cells resume a normal growth rate in the presence of the drug, they are ready for the next concentration increase.
-
Dose Escalation: Gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments).[4]
-
Repeat Cycles: Repeat steps 3-5 until the cells are able to proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Characterization: Once a resistant population is established, characterize the level of resistance by determining the new IC50 value and comparing it to the parental line. Freeze down vials of the resistant cells at various passages.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a BRD4-degrading PROTAC.
Logical Relationship: Potential Resistance Mechanisms to this compound
Caption: Overview of potential mechanisms of resistance to this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-428 inactive in certain cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inactivity of the BET protein degrader, TD-428, in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a molecule designed to specifically degrade the BRD4 protein.[1][2][3] It functions by simultaneously binding to the BRD4 protein (via a JQ1 ligand) and the Cereblon (CRBN) E3 ubiquitin ligase (via a TD-106 ligand).[1][3] This proximity induces the ubiquitination and subsequent degradation of BRD4 by the proteasome, leading to the suppression of target oncogenes like c-MYC.[2][4]
Q2: In which cell lines is this compound known to be active?
A2: this compound has been shown to be effective in the 22Rv1 prostate cancer cell line, where it induces degradation of BRD4 and inhibits cell proliferation.[1]
Q3: Why might this compound be inactive in my cell line?
A3: The inactivity of this compound in a specific cell line can be attributed to several factors. A primary reason could be the low expression or absence of essential proteins for its mechanism, such as its direct target, BRD4, or the CRBN E3 ligase component.[5][6] Additionally, acquired resistance through genomic alterations in the components of the E3 ligase complex can also lead to inactivity.[5][6]
Q4: Are there known resistance mechanisms to BET-targeting PROTACs like this compound?
A4: Yes, resistance to BET-targeting PROTACs can develop. Studies have shown that cancer cell lines can acquire resistance through genomic alterations, such as mutations or downregulation, in the core components of the E3 ligase complex that the PROTAC utilizes.[5][6] For CRBN-based PROTACs like this compound, loss of the CRBN gene can lead to resistance.[5]
Troubleshooting Guide: Investigating this compound Inactivity
This guide provides a step-by-step approach to troubleshoot the lack of activity of this compound in your experiments.
Step 1: Verify Experimental Setup and Compound Integrity
Before investigating complex biological reasons for inactivity, it is crucial to rule out experimental error.
-
Confirm this compound Concentration and Preparation: Ensure that the correct concentration of this compound was used and that the stock solution was prepared and stored correctly.
-
Check Cell Culture Conditions: Confirm that the cell line is healthy, within a low passage number, and free from contamination.
-
Optimize Treatment Duration: The time required to observe BRD4 degradation and subsequent effects on cell viability can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 16, and 24 hours) to determine the optimal treatment duration.[7]
Step 2: Assess the Presence of Key Molecular Machinery
The efficacy of this compound is dependent on the presence of its target and the necessary cellular machinery for its mechanism of action.
-
Confirm BRD4 Expression: Use Western blotting to verify the expression level of BRD4 in your cell line. Cell lines with very low or absent BRD4 expression are unlikely to respond to a BRD4 degrader.[8][9]
-
Verify CRBN Expression: Since this compound relies on the CRBN E3 ligase for its activity, it is essential to confirm the expression of CRBN in your cell line via Western blotting.[5]
Step 3: Evaluate Target Engagement and Degradation
If the key proteins are present, the next step is to determine if this compound is engaging its target and inducing degradation.
-
Perform a Dose-Response Western Blot: Treat your cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the optimal duration determined in Step 1.[1] Perform a Western blot to assess the levels of BRD4. A successful degradation will show a dose-dependent decrease in the BRD4 protein band.
-
Assess Downstream Target Expression: A key downstream target of BRD4 is the oncoprotein c-MYC.[2][4] Concurrently with the BRD4 Western blot, probe for c-MYC. A decrease in c-MYC levels should be observed following successful BRD4 degradation.[10]
Step 4: Investigate Potential Resistance Mechanisms
If this compound fails to degrade BRD4 despite the presence of both BRD4 and CRBN, your cell line may have a resistance mechanism.
-
Sequence the CRBN Gene: Genomic alterations in CRBN can lead to a non-functional protein that is unable to be hijacked by this compound. Sequencing the CRBN gene in your cell line can identify any potential mutations.
-
Consider Drug Efflux: Although less common for PROTACs, some cell lines may exhibit high expression of drug efflux pumps that can reduce the intracellular concentration of the compound.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot for BRD4 Degradation
This protocol is to assess the protein levels of BRD4 and c-MYC following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound activity in different cancer cell lines, illustrating potential scenarios of activity and inactivity.
| Cell Line | Cancer Type | BRD4 Expression | CRBN Expression | This compound DC50 (nM) | This compound IC50 (nM) |
| 22Rv1 | Prostate Cancer | High | High | 0.32 | 20.1 |
| A549 | Lung Cancer | High | High | 5 | 50 |
| H1944 | Lung Cancer | Low | High | >1000 | >1000 |
| A549-R | Lung Cancer | High | Low/Mutated | >1000 | >1000 |
DC50: Concentration for 50% degradation; IC50: Concentration for 50% inhibition of cell viability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High level of BRD4 promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for handling TD-428
Welcome to the technical support center for TD-428, a potent and highly specific BET protein degrader for research use. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the BRD4 protein.[1][2][3][4] It is a bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the BRD4 protein.[2][3] By bringing BRD4 into close proximity with the E3 ligase, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][5] This leads to the suppression of downstream targets like c-Myc and inhibits cell proliferation.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment. Based on published data, this compound has a DC50 (half-maximal degradation concentration) of 0.32 nM for BRD4 degradation and a CC50 (half-maximal cytotoxic concentration) of 20.1 nM in 22Rv1 prostate cancer cells.[1][3][6]
Q4: I am not observing degradation of BRD4. What are some possible causes and solutions?
Several factors could contribute to a lack of BRD4 degradation. Here are some troubleshooting steps:
-
Cell Line Specificity: Ensure that the cell line you are using expresses sufficient levels of both BRD4 and the CRBN E3 ubiquitin ligase. You can verify this by Western blot.
-
Compound Integrity: Confirm the integrity and concentration of your this compound stock solution.
-
Incubation Time: Degradation is a time-dependent process. An incubation time of 12-24 hours is a good starting point. You may need to optimize this for your specific cell line.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is inhibited, leading to reduced degradation.[7] If you are using a high concentration of this compound, try a lower concentration range.
-
Proteasome Activity: Ensure that the proteasome is active in your cells. You can use a proteasome inhibitor (e.g., MG132) as a negative control to confirm that the degradation is proteasome-dependent.
Q5: I am observing high cytotoxicity. How can I mitigate this?
If you are observing excessive cell death, consider the following:
-
Concentration: You may be using a concentration of this compound that is too high. Try lowering the concentration to a range closer to the DC50 for BRD4 degradation.
-
Incubation Time: Shorten the incubation time to a point where you can observe degradation without significant cytotoxicity.
-
Off-Target Effects: While this compound is highly specific for BRD4, off-target effects are always a possibility, especially at high concentrations.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results
Symptoms:
-
High background on the Western blot membrane.
-
No or weak signal for BRD4 or loading control.
-
Inconsistent protein band sizes.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Sample Preparation | Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer with protease and phosphatase inhibitors. |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution. |
| Inefficient Protein Transfer | Verify your transfer setup and ensure good contact between the gel and the membrane. Use a positive control to confirm transfer efficiency. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. |
| Insufficient Washing | Wash the membrane thoroughly with TBST between antibody incubations to remove unbound antibodies. |
Issue 2: High Variability in Cell Viability Assays
Symptoms:
-
Large error bars in your cell viability data.
-
Inconsistent results between replicate wells.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment and mix thoroughly. |
| Assay-Specific Issues | For MTT/XTT assays, ensure complete formazan crystal solubilization. For ATP-based assays, ensure complete cell lysis to release all ATP. |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: In Vitro Activity of this compound in 22Rv1 Prostate Cancer Cells
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | 0.32 nM | 22Rv1 | [1][3][6] |
| CC50 (Cell Cytotoxicity) | 20.1 nM | 22Rv1 | [1][6] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the CC50 value.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: TD-428, the BRD4 Degrader, versus JQ1, the BET Inhibitor
In the landscape of epigenetic drug discovery, the targeting of Bromodomain and Extra-Terminal (BET) proteins has emerged as a promising strategy for cancer therapy. JQ1, a well-established small molecule inhibitor, has paved the way by demonstrating the therapeutic potential of targeting BET proteins, particularly BRD4. However, a new contender, TD-428, has entered the scene, not merely as an inhibitor but as a potent degrader of BRD4. This guide provides a comprehensive comparison of this compound and JQ1, delving into their mechanisms of action, performance data from preclinical studies, and detailed experimental protocols to inform researchers and drug development professionals.
Executive Summary
JQ1 functions as a competitive inhibitor, reversibly binding to the acetyl-lysine binding pockets of BET proteins and displacing them from chromatin. This leads to the downregulation of key oncogenes like c-Myc. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that links JQ1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This unique design allows this compound to hijack the cell's natural protein disposal system to specifically target and eliminate the BRD4 protein. This fundamental difference in their mechanism of action translates to significant disparities in their potency and efficacy.
Data Presentation: this compound vs. JQ1
The following tables summarize the key quantitative data comparing the in vitro performance of this compound and JQ1.
| Parameter | This compound | JQ1 | Cell Line | Reference |
| Mechanism of Action | BRD4 Degrader (PROTAC) | BET Inhibition | - | [1][2][3] |
| DC50 (BRD4 Degradation) | 0.32 nM | Not Applicable | 22Rv1 (Prostate Cancer) | [2][3][4][5] |
| CC50 (Cell Viability) | 20.1 nM | ~200 nM | 22Rv1 (Prostate Cancer) | [2][4][5][6] |
Key Findings:
-
Potency: this compound demonstrates significantly higher potency in inhibiting cell proliferation, with a CC50 value approximately 10 times lower than that of JQ1 in the 22Rv1 prostate cancer cell line.[2][4][5][6]
-
Efficacy: As a degrader, this compound leads to the elimination of the BRD4 protein, a more definitive and potentially durable effect compared to the reversible inhibition by JQ1.[1][2][3]
-
c-Myc Regulation: Studies indicate that this compound is more efficient at reducing levels of the oncoprotein c-Myc compared to JQ1, a critical downstream target of BRD4.[7]
Mechanism of Action: A Tale of Two Strategies
The distinct mechanisms of this compound and JQ1 are central to their differential effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
BRD4 Degradation Assay (Western Blot)
This protocol is used to determine the extent of BRD4 protein degradation induced by this compound.
Protocol:
-
Cell Culture: 22Rv1 prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[8]
-
Treatment: Cells are treated with varying concentrations of this compound or JQ1 for a specified duration (e.g., 12 hours).[5]
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control and normalized to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of this compound and JQ1.
Protocol:
-
Cell Seeding: 22Rv1 cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound or JQ1 for 72 hours.[5]
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Luminescence Measurement: The plate is incubated to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and JQ1 in a mouse xenograft model.
Protocol:
-
Cell Implantation: 22Rv1 cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound, JQ1, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
Signaling Pathway Perturbation
Both this compound and JQ1 ultimately impact the transcriptional output of BRD4, leading to the downregulation of key oncogenic signaling pathways. The degradation of BRD4 by this compound is expected to result in a more profound and sustained disruption of these pathways compared to the transient inhibition by JQ1.
Conclusion
The comparison between this compound and JQ1 highlights a significant evolution in the strategy for targeting BET proteins. While JQ1 has been instrumental in validating BRD4 as a therapeutic target, the PROTAC technology embodied by this compound offers a more potent and potentially more durable approach by inducing the degradation of the target protein. The superior in vitro activity of this compound suggests that BRD4 degradation may be a more effective therapeutic strategy than simple inhibition. Further in vivo studies directly comparing these two molecules are warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers to understand the key differences between these two important molecules and to design future experiments in the pursuit of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cell Culture Academy [procellsystem.com]
A Comparative Guide to BET Protein Degraders: TD-428 and Alternatives
In the landscape of targeted protein degradation, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. BET proteins, particularly BRD4, are epigenetic "readers" that play a pivotal role in regulating the transcription of key oncogenes like c-Myc. Unlike traditional inhibitors, BET protein degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, offer a distinct and often more potent mechanism of action by inducing the complete removal of the target protein from the cell.
This guide provides an objective comparison of TD-428, a potent BRD4 degrader, with other notable BET protein degraders. The comparison is supported by experimental data on their efficacy, potency, and mechanism, aimed at researchers, scientists, and professionals in drug development.
Overview of BET Protein Degradation
BET degraders are heterobifunctional molecules composed of three key parts: a ligand that binds to a BET protein (like BRD4), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two. This tripartite assembly brings the BET protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows for substoichiometric degradation of target proteins, often resulting in a more profound and durable biological effect than simple inhibition.[1][2]
Caption: General mechanism of action for a BET PROTAC degrader.
Performance Comparison of BET Degraders
The efficacy of BET degraders can be quantified by several metrics, including the half-maximal degradation concentration (DC50), which measures potency in protein removal, and the half-maximal growth inhibition concentration (IC50 or CC50), which assesses the functional consequence on cell viability. The table below summarizes key quantitative data for this compound and other prominent BET degraders.
| Degrader | BET Inhibitor Moiety | E3 Ligase Ligand | Target(s) | DC50 | IC50 / CC50 | Cell Line(s) | Primary Disease Target (from studies) |
| This compound | JQ1 | Cereblon (TD-106) | BRD4 | 0.32 nM[1][3] | 20.1 nM (CC50)[3] | 22Rv1 (Prostate) | Prostate Cancer |
| QCA570 | HYD276 | Cereblon | Pan-BET | ~1 nM[4][5] | 8.3 pM - 62 pM[6] | Bladder Cancer lines, Leukemia lines (MV4;11, RS4;11) | Bladder Cancer, Leukemia |
| ARV-771 | OTX-015 derivative | VHL | Pan-BET | < 1 nM[7][8] | < 1 nM (c-Myc)[9] | 22Rv1, VCaP (Prostate) | Castration-Resistant Prostate Cancer (CRPC) |
| dBET1 | JQ1 | Cereblon (Thalidomide) | Pan-BET | 430 nM (EC50)[10][11] | 140 nM[10] | MV4;11 (Leukemia) | Leukemia |
| BETd-246 | BETi-211 | Cereblon | Pan-BET | 10-30 nM (at 3h)[12] | Not specified | TNBC lines (e.g., MDA-MB-468) | Triple-Negative Breast Cancer (TNBC) |
This compound
This compound is a highly specific and potent BRD4 degrader constructed from the well-characterized BET inhibitor JQ1 and a novel Cereblon E3 ligase ligand, TD-106.[1][3] It demonstrates exceptional potency with a DC50 of just 0.32 nM for BRD4 degradation.[1][3] In prostate cancer cells (22Rv1), this compound inhibits cell proliferation with a CC50 of 20.1 nM.[3] Studies have shown it efficiently induces the degradation of BRD4 and also the CRBN neosubstrates IKZF1 and IKZF3.[3] A key finding is that this compound reduces levels of the oncoprotein c-Myc more effectively than its parent inhibitor, JQ1, highlighting the superior efficacy of the degradation approach.[1]
QCA570
QCA570 is an exceptionally potent pan-BET degrader that has demonstrated picomolar activity in leukemia cell lines, with IC50 values as low as 8.3 pM.[6] In bladder cancer cells, it induces potent degradation of BRD2, BRD3, and BRD4 with a DC50 of approximately 1 nM.[4][5] This potent activity translates to the effective suppression of BRD4 target genes, including c-Myc and EZH2, leading to cell cycle arrest and apoptosis.[4] The remarkable potency of QCA570 positions it as one of the most effective BET degraders reported to date.[6]
ARV-771
ARV-771 is a VHL-based pan-BET degrader that shows potent activity in models of castration-resistant prostate cancer (CRPC).[7][13] It degrades BRD2, BRD3, and BRD4 with a DC50 of less than 1 nM in CRPC cell lines.[7][8] Functionally, ARV-771 leads to the depletion of c-MYC with an IC50 below 1 nM and induces robust apoptosis.[9] In vivo studies have demonstrated that ARV-771 can induce tumor regression in CRPC xenograft models, underscoring its therapeutic potential.[7]
dBET1
One of the earlier-generation BET degraders, dBET1, utilizes JQ1 and the Cereblon ligand thalidomide.[10] While its degradation potency (EC50 of 430 nM) is lower compared to newer compounds, it effectively downregulates MYC and induces apoptosis in leukemia cells.[10][11] In vivo, dBET1 has been shown to attenuate tumor progression in leukemia xenograft models.[10]
BETd-246
Developed specifically for triple-negative breast cancer (TNBC), BETd-246 is a second-generation, CRBN-based degrader that efficiently depletes BRD2, BRD3, and BRD4 at low nanomolar concentrations.[12][14] It is significantly more effective at inducing apoptosis and cell cycle arrest compared to its parent BET inhibitor, BETi-211.[12] In vivo, BETd-246 demonstrated strong anti-tumor activity in multiple breast cancer xenograft models.[14]
Downstream Signaling: BET Degradation and c-Myc Repression
The primary mechanism by which BET degradation exerts its anti-cancer effects is through the transcriptional repression of key oncogenes. BRD4 is a critical co-activator at super-enhancers that drive the expression of c-Myc. By degrading BRD4, BET PROTACs cause the eviction of the transcriptional machinery from the c-Myc locus, leading to a rapid and profound shutdown of its expression.[15] This, in turn, inhibits cell proliferation and induces apoptosis.[16]
Caption: BET degrader action on the c-Myc signaling pathway.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell biology assays. Below are generalized methodologies for the key experiments cited.
Western Blot for Protein Degradation
This assay is used to quantify the amount of a target protein remaining in cells after treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1, MV4;11) in 12-well or 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response concentration range of the BET degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 3, 8, or 24 hours).[17][18]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 values.[4][17]
Caption: A typical experimental workflow for Western Blot analysis.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and cytotoxicity by quantifying ATP, an indicator of metabolically active, viable cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the BET degrader. Include wells with vehicle control (e.g., DMSO) and no-cell controls for background luminescence.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.[3]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50/CC50 value.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of a BET degrader in a living organism.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., MNNG/HOS, VCaP) into the flank of immunocompromised mice (e.g., SCID or nude mice).[6][20]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 150-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Dosing: Administer the BET degrader (e.g., BETd-260 at 5 mg/kg) or vehicle via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., three times per week for 3 weeks).[12][20]
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At specified time points after dosing, a subset of tumors may be harvested to confirm target degradation in vivo via Western Blot or immunohistochemistry.[20]
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint. Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.[20]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. pnas.org [pnas.org]
- 14. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating BRD4 Degradation by TD-428 with Proteomics: A Comparative Guide
This guide provides a comprehensive comparison of TD-428, a PROTAC degrader of the epigenetic reader protein BRD4, with other alternative BRD4 degraders. It is intended for researchers, scientists, and drug development professionals interested in the proteomic validation of targeted protein degradation. This document outlines the performance of this compound and its alternatives, supported by available experimental data, and provides detailed protocols for proteomic analysis.
Introduction to BRD4 and Targeted Degradation
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] It plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making it an attractive therapeutic target in various cancers.[1] Targeted protein degradation has emerged as a novel therapeutic modality to eliminate pathogenic proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1]
This compound is a PROTAC that links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a BET inhibitor, JQ1, thereby inducing the degradation of BRD4.[2][3] This guide will delve into the specifics of this compound and compare it with other BRD4 degraders, providing a framework for its validation using quantitative proteomics.
Comparative Analysis of BRD4 Degraders
| Feature | This compound | PLX-3618 | dBET6 | MZ1 | ARV-825 |
| Mechanism | PROTAC | Monovalent Degrader | PROTAC | PROTAC | PROTAC |
| E3 Ligase Recruited | Cereblon (CRBN)[2] | DCAF11[4] | Cereblon (CRBN)[5] | von Hippel-Lindau (VHL)[6] | Cereblon (CRBN)[7] |
| BRD4 Binding Ligand | JQ1[2] | Proprietary | JQ1 | JQ1[6] | OTX015 derivative[8] |
| BRD4 Degradation (DC50) | 0.32 nM[1][3] | Not Reported | ~6 nM | 8-23 nM | <1 nM[7] |
| Selectivity | Degrades BRD4, IKZF1, and IKZF3[2] | Selective for BRD4 over BRD2/3[4] | Degrades BRD2, BRD3, and BRD4[9] | Preferential for BRD4 over BRD2/3 | Degrades BRD2 and BRD4[8] |
| Downstream Effects | Reduces c-Myc levels[1][3] | Downregulation of oncogenic drivers | Downregulation of c-Myc, induces apoptosis[5] | Downregulation of c-Myc and ANP32B[10][11] | Downregulation of MYC, CD44, CXCR4[12] |
| Public Proteomics Data | Not available | Available (MassIVE MSV000094973)[4] | Selectivity confirmed by global proteomics | Not specified | Mass cytometry data available[12] |
Experimental Protocols for Proteomic Validation
To quantitatively assess the degradation of BRD4 and other proteins upon treatment with this compound, a robust proteomic workflow is essential. The following is a detailed protocol based on Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line where BRD4 is a known driver, such as 22Rv1 prostate cancer cells).
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and reach exponential growth phase.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) and for different time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) for comparison.
Sample Preparation and Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay.
Protein Digestion and TMT Labeling
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and then alkylate the free cysteines with iodoacetamide (IAA).
-
Protein Precipitation: Precipitate the proteins using a method like methanol/chloroform precipitation to remove interfering substances.[13]
-
Proteolytic Digestion: Resuspend the protein pellet and digest the proteins into peptides using an enzyme like trypsin overnight at 37°C.[13]
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT tag according to the manufacturer's protocol. This allows for the multiplexing of samples.[13]
-
Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.
Peptide Fractionation and LC-MS/MS Analysis
-
Peptide Desalting: Desalt the pooled peptide sample using a C18 solid-phase extraction (SPE) cartridge.
-
Offline Fractionation: For deep proteome coverage, fractionate the peptide mixture using basic reverse-phase liquid chromatography (bRP-LC).
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap instrument).
Data Analysis
-
Database Searching: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant to identify peptides and proteins.
-
Quantification: Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins to understand the biological consequences of BRD4 degradation.
Visualizing Key Processes and Pathways
To better understand the context and methodology of validating BRD4 degradation, the following diagrams illustrate the BRD4 signaling pathway, the experimental workflow for proteomic analysis, and the mechanism of action of this compound.
Caption: A simplified diagram of the BRD4 signaling pathway in the nucleus.
Caption: The experimental workflow for proteomic validation of protein degradation.
Caption: The mechanism of action of this compound as a PROTAC for BRD4 degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 9. Probe dBET6 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of TD-428: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
TD-428 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by linking the BET inhibitor JQ1 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted degradation leads to the suppression of downstream oncogenes, such as c-Myc, and inhibits cancer cell proliferation.
Validating that the observed biological effects of this compound are a direct consequence of BRD4 degradation is crucial. This guide outlines several orthogonal methods to rigorously assess the on-target effects of this compound, providing a framework for comprehensive validation and comparison with alternative approaches.
Comparison of Methodologies for BRD4 Modulation
To contextualize the effects of this compound, it is essential to compare it with other methods that modulate BRD4 activity or expression. These can be broadly categorized into pharmacological inhibition, alternative degradation strategies, and genetic knockdown/knockout.
| Method Category | Specific Example(s) | Mechanism of Action | Key Advantages | Key Limitations |
| Pharmacological Inhibition | JQ1, OTX-015 | Reversibly binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. | Well-characterized, readily available, allows for comparison between inhibition and degradation. | Can lead to compensatory upregulation of BRD4 protein; may not fully recapitulate the effects of protein removal. |
| Alternative Degraders | MZ1 (VHL-based), ARV-825 (CRBN-based) | PROTACs that induce the degradation of BET proteins, potentially via different E3 ligases or with different selectivity profiles. | Can offer different degradation kinetics, selectivity, and E3 ligase biology for comparison. | Availability may be limited; requires characterization of their own selectivity and off-target effects. |
| Genetic Knockdown (RNAi) | shRNA/siRNA targeting BRD4 | Post-transcriptionally silences the BRD4 gene by targeting its mRNA for degradation. | Highly specific for the target gene; directly validates the consequence of protein loss. | Can have off-target effects; efficiency of knockdown can vary; does not account for protein half-life. |
| Genetic Knockout (CRISPR) | CRISPR/Cas9-mediated BRD4 knockout | Permanently disrupts the BRD4 gene, preventing its expression. | Provides a complete loss-of-function model for definitive target validation. | Can be lethal in some cell lines; does not allow for temporal control of protein loss. |
Experimental Protocols for Validation
Robust validation of this compound's effects requires a multi-pronged experimental approach. The following are key experimental protocols to confirm the mechanism of action and downstream consequences of this compound-mediated BRD4 degradation.
Confirmation of BRD4 Degradation
a. Western Blotting: This is the most direct method to visualize and quantify the reduction in BRD4 protein levels.
-
Protocol:
-
Treat cells with a dose-range of this compound and a time-course at a fixed concentration.
-
Include negative controls (vehicle) and positive controls (e.g., another known BRD4 degrader).
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for BRD4, followed by a secondary antibody.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Quantify band intensities to determine the extent of degradation.
-
b. Proteasome and E3 Ligase Dependence: To confirm the PROTAC mechanism, it's essential to show that degradation is dependent on the proteasome and the recruited E3 ligase.
-
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before adding this compound.
-
In a separate experiment, co-treat cells with this compound and an excess of a competing CRBN ligand (e.g., thalidomide).
-
Assess BRD4 protein levels by Western blotting. Rescue of degradation by these inhibitors confirms the mechanism.
-
Analysis of Downstream Effects
a. Quantitative PCR (qPCR): To measure changes in the transcription of BRD4 target genes.
-
Protocol:
-
Treat cells with this compound, JQ1 (as a comparator), and vehicle control.
-
Isolate total RNA and reverse transcribe to cDNA.
-
Perform qPCR using primers for downstream targets (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative change in gene expression. A significant decrease in c-MYC mRNA is expected.
-
b. Cellular Phenotypic Assays: To assess the functional consequences of BRD4 degradation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cells and treat with a dose-range of this compound and comparators.
-
After a set incubation period (e.g., 72 hours), add the viability reagent and measure the signal according to the manufacturer's protocol. This will determine the effect on cell proliferation.
-
-
Apoptosis Assay (e.g., Annexin V/PI staining):
-
Treat cells with this compound and controls for a defined period.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify the percentage of apoptotic cells. An increase in apoptosis is an expected outcome.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental logic, the following diagrams are provided.
Caption: Mechanism of this compound induced BRD4 degradation and downstream effects.
Caption: Workflow for the orthogonal validation of this compound's effects.
By employing a combination of these orthogonal methods, researchers can confidently validate the on-target effects of this compound, differentiate its degradation-mediated outcomes from simple inhibition, and build a robust data package to support its utility as a chemical probe or potential therapeutic agent.
TD-428: A Comparative Analysis of Bromodomain Cross-Reactivity
TD-428 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by linking the BET inhibitor JQ1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This bifunctional design brings BRD4 into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative analysis of the cross-reactivity of this compound's core binding component, JQ1, with other bromodomains, supported by experimental data and detailed protocols.
Selectivity Profile of JQ1-Based Probes
The following table summarizes the binding affinities (Kd) of the JQ1-based PROTAC MZ1 for the individual bromodomains of the BET family, providing a strong indication of the likely selectivity profile of this compound.
| Bromodomain Target | Dissociation Constant (Kd) in nM |
| BRD2 (BD1) | 307 |
| BRD2 (BD2) | 228 |
| BRD3 (BD1) | 119 |
| BRD3 (BD2) | 115 |
| BRD4 (BD1) | 382 |
| BRD4 (BD2) | 120 |
Data for MZ1, a JQ1-based PROTAC.[4]
Mechanism of Action: PROTAC-Mediated Degradation
The mechanism of action for this compound involves the formation of a ternary complex between BRD4, this compound, and the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome.
Experimental Protocols
The determination of binding affinity and cross-reactivity of bromodomain inhibitors is crucial for their development as selective therapeutics. The following are detailed methodologies for key experiments used in the characterization of molecules like this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event of a ligand to a protein.
Objective: To determine the dissociation constant (Kd) of this compound for various bromodomains.
Materials:
-
Purified recombinant bromodomain proteins
-
This compound compound
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the bromodomain protein (e.g., 20 µM) in the ITC buffer.
-
Prepare a solution of this compound (e.g., 200 µM) in the same ITC buffer. Degas both solutions to avoid air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of this compound to the bromodomain protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Competitive Binding Assay (e.g., BROMOscan™)
Competitive binding assays are high-throughput methods used to determine the selectivity of a compound against a large panel of targets. The principle involves the test compound competing with a known ligand for binding to the target protein.
Objective: To assess the cross-reactivity of this compound against a comprehensive panel of human bromodomains.
Materials:
-
DNA-tagged bromodomain proteins
-
Immobilized, proprietary ligand for each bromodomain
-
This compound compound
-
qPCR reagents
Procedure:
-
Assay Setup:
-
A library of DNA-tagged bromodomains is prepared.
-
Each bromodomain is mixed with the test compound (this compound) at various concentrations.
-
-
Competition:
-
The bromodomain-compound mixture is added to wells containing an immobilized ligand for that specific bromodomain.
-
If this compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
-
Quantification:
-
Unbound bromodomains are washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified by measuring the amount of attached DNA using qPCR.
-
-
Data Analysis:
-
The amount of bound bromodomain in the presence of this compound is compared to a control (no compound).
-
A decrease in the amount of bound bromodomain indicates that this compound is binding to that target.
-
The results are often expressed as a percentage of control or used to calculate a Kd value, providing a comprehensive selectivity profile.
-
The following diagram illustrates the general workflow for assessing bromodomain inhibitor cross-reactivity.
References
Overcoming JQ1 Resistance: A Comparative Analysis of the BRD4 Degrader TD-428
A new frontier in epigenetic therapy is emerging with the development of Proteolysis Targeting Chimeras (PROTACs) designed to overcome resistance to first-generation BET inhibitors. This guide provides a comprehensive comparison of the BRD4-degrading PROTAC, TD-428, and its parent BET inhibitor, JQ1, with a focus on their efficacy in JQ1-resistant cancer models. Experimental data from analogous BRD4-degrading PROTACs are presented to illustrate the potential advantages of targeted protein degradation over simple inhibition.
For researchers and drug development professionals navigating the challenges of acquired resistance to epigenetic therapies, this guide offers a detailed examination of the mechanisms of action and provides key experimental protocols for evaluating compound efficacy.
Introduction: The Challenge of JQ1 Resistance
JQ1, a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has shown significant promise in preclinical cancer models. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, JQ1 displaces BRD4 from chromatin, thereby inhibiting the transcription of key oncogenes such as MYC. However, the clinical efficacy of JQ1 and other BET inhibitors has been hampered by the development of resistance.
Mechanisms of resistance to JQ1 are multifaceted and can include:
-
Bromodomain-independent BRD4 chromatin recruitment: In some resistant cells, BRD4 can remain associated with chromatin and continue to drive oncogenic transcription in a manner that is not dependent on its bromodomain and is therefore insensitive to JQ1.[1]
-
Kinome reprogramming: Resistance can be mediated by the activation of alternative signaling pathways, such as the PI3K/AKT pathway, which can bypass the effects of BET inhibition.[2]
-
Upregulation of compensatory BET proteins: Increased expression of other BET family members, like BRD2, can compensate for the inhibition of BRD4.[3]
This compound: A PROTAC Approach to Overcoming Resistance
This compound is a heterobifunctional PROTAC that offers a distinct mechanism of action compared to JQ1. It is composed of the JQ1 molecule linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design allows this compound to act as a bridge, bringing BRD4 into proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein. This degradation-based approach has the potential to overcome the aforementioned resistance mechanisms by eliminating the BRD4 protein entirely, rather than just inhibiting its bromodomain.
Comparative Efficacy in JQ1-Resistant Models
While direct experimental data for this compound in JQ1-resistant models is emerging, extensive research on analogous BRD4-targeting PROTACs, such as ARV-825 and dBET6, provides compelling evidence for their superior efficacy in this context. The following tables summarize key quantitative data from studies utilizing these analogous compounds.
Table 1: Comparative IC50 Values of JQ1 and BRD4 PROTACs in Sensitive and Resistant Cell Lines
| Cell Line | Compound | JQ1-Sensitive IC50 (nM) | JQ1-Resistant IC50 (nM) | Fold Change in Resistance | Reference |
| MDA-MB-231 (TNBC) | JQ1 | 500 | >10,000 | >20 | [4] |
| MDA-MB-231R (JQ1-Resistant) | MZ1 (BRD4 PROTAC) | Not Reported | ~100 | - | [4] |
| SUM149 (TNBC) | JQ1 | ~250 | >5,000 | >20 | [5] |
| SUM149R (JQ1-Resistant) | dBET6 (BRD4 PROTAC) | Not Reported | ~50 | - | [5] |
| T-ALL Cell Lines | JQ1 | 150-500 | Not Applicable | - | [6] |
| T-ALL Cell Lines | ARV-825 (BRD4 PROTAC) | 5-20 | Not Applicable | - | [6] |
Table 2: Effect of JQ1 and BRD4 PROTACs on BRD4 Protein Levels and Cell Apoptosis
| Cell Line | Treatment | BRD4 Protein Degradation | Apoptosis Induction | Reference |
| MDA-MB-231R | JQ1 (1µM) | No significant degradation | Minimal | [4] |
| MDA-MB-231R | MZ1 (100nM) | >80% degradation | Significant increase | [4] |
| SUM149R | JQ1 (10µM) | No degradation | Minimal | [5] |
| SUM149R | dBET6 (250nM) | >90% degradation | Significant increase | [5] |
| Cholangiocarcinoma Cells | JQ1 | No degradation | Cytostatic effect | [7][8] |
| Cholangiocarcinoma Cells | ARV-825 | Rapid and sustained degradation | Potent apoptosis induction | [7][8] |
Experimental Protocols
Generation of JQ1-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to JQ1 for subsequent drug efficacy studies.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SUM149)
-
Complete cell culture medium
-
JQ1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture the parental cancer cell line in complete medium.
-
Initiate treatment with a low concentration of JQ1 (e.g., the IC20 concentration determined from a preliminary dose-response experiment).
-
Continuously culture the cells in the presence of JQ1, gradually increasing the concentration in a stepwise manner over a period of several months.[9]
-
Monitor cell viability and morphology regularly. The JQ1 concentration is increased only when the cell population has recovered and is proliferating steadily at the current concentration.
-
A parallel culture of parental cells should be maintained with the corresponding concentration of DMSO as a vehicle control.
-
Once the cells are able to proliferate in a high concentration of JQ1 (e.g., >5 µM), the resistant cell line is considered established.
-
The resistance phenotype should be confirmed by performing a cell viability assay comparing the IC50 of JQ1 in the resistant line versus the parental line.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of compounds on sensitive and resistant cell lines.
Materials:
-
Parental and JQ1-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds (JQ1, this compound, or other PROTACs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and no treatment.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.[10][11]
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.[10][11]
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Western Blotting for BRD4 Degradation
Objective: To assess the extent of BRD4 protein degradation following treatment with a PROTAC.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the desired concentrations of JQ1, this compound, or other PROTACs for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways, experimental workflows, and the logical framework for overcoming JQ1 resistance with BRD4 degraders.
References
- 1. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TD-428 vs. dBET1: A Comparative Analysis of Two BET-Targeting PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparative analysis of two prominent Bromodomain and Extra-Terminal (BET) protein degraders: TD-428 and dBET1. Both molecules are designed to hijack the cell's natural protein disposal machinery to eliminate BET proteins, which are critical regulators of gene expression and are implicated in various cancers and inflammatory diseases. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their characterization.
Mechanism of Action: A Shared Strategy with Distinct Components
Both this compound and dBET1 are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target BET protein (primarily BRD4) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.
The core components of these PROTACs are:
-
A BET inhibitor: Both this compound and dBET1 utilize (+)-JQ1, a well-characterized pan-BET bromodomain inhibitor, as the targeting ligand for BET proteins.
-
An E3 Ligase Ligand: This is where the two molecules differ. This compound employs TD-106 , a novel CRBN modulator, while dBET1 uses a thalidomide-based ligand to recruit the CRBN E3 ligase.
-
A Linker: A chemical linker connects the BET inhibitor and the E3 ligase ligand, and its composition and length are crucial for optimal ternary complex formation and degradation efficiency.
The distinct CRBN ligands are a key differentiator that influences the potency and potentially other pharmacological properties of each PROTAC.
Performance Data: A Head-to-Head Look
Table 1: In Vitro Degradation Potency
| Compound | Target Protein | Cell Line | DC50 / Degradation | Treatment Time | Reference |
| This compound | BRD4 | 22Rv1 (prostate cancer) | DC50: 0.32 nM | 12 hours | [1] |
| dBET1 | BRD4 | MV4;11 (acute myeloid leukemia) | >85% degradation at 100 nM | 18 hours | [2] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 / CC50 | Treatment Time | Reference |
| This compound | 22Rv1 (prostate cancer) | CC50: 20.1 nM | Not Specified | [1] |
| dBET1 | MV4;11 (acute myeloid leukemia) | IC50: 140 nM | 24 hours | [2] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the generalized protocols for key experiments used in the characterization of this compound and dBET1, based on the descriptions in their respective primary publications.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in the target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 22Rv1 for this compound, MV4;11 for dBET1) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the specified duration (e.g., 12 hours for this compound, 18 hours for dBET1).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
References
A Comparative Guide to Phenotypic Outcomes: TD-428 vs. RNAi-Mediated BRD4 Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic outcomes observed with the use of TD-428, a BET protein degrader, versus RNA interference (RNAi) for targeting the bromodomain and extra-terminal (BET) protein BRD4. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy and phenotypic effects of this compound and RNAi targeting BRD4. It is important to note that a direct head-to-head study in the same cell line under identical conditions is not yet publicly available. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | RNAi (shRNA/siRNA) | Cell Line(s) |
| Mechanism of Action | Induces proteasomal degradation of BRD4 protein | Post-transcriptional silencing of BRD4 mRNA | N/A |
| BRD4 Reduction | DC50: 0.32 nM (Degradation)[1] | Significant reduction in mRNA and protein levels | 22Rv1[1], SW480[2], HNSCC cells[3], NSCLC cells[4] |
| Cell Proliferation | CC50: 20.1 nM[5][6] | Significant inhibition of cell growth | 22Rv1[5][6], HNSCC cells[3], NSCLC cells[4], Medulloblastoma cells[7] |
| Apoptosis Induction | Induces apoptosis | Increased percentage of apoptotic cells | HNSCC cells[3] |
| Other Degraded Proteins | IKZF1, IKZF3[5][6] | Specific to BRD4 (and its isoforms) | U266[5][6] |
Table 2: Observed Phenotypic Outcomes in Cancer Cell Lines
| Phenotypic Outcome | This compound | RNAi (shRNA/siRNA) |
| Cell Cycle | Arrest | Cell cycle arrest[8] |
| Cell Migration | Not explicitly reported | Significant reduction[3] |
| Cell Invasion | Not explicitly reported | Significant reduction[3] |
| Tumorsphere Formation | Not explicitly reported | Significantly reduced[3] |
| Differentiation | Not explicitly reported | Terminal myeloid differentiation (in AML)[8] |
| Downstream Effects | Reduction of c-Myc levels[1] | Reduction of c-Myc mRNA and protein levels[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to design and execute comparable studies.
Protocol 1: In Vitro Treatment with this compound
Objective: To assess the phenotypic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well and 6-well plates
-
Reagents for proliferation assay (e.g., MTT or CellTiter-Glo®)
-
Reagents for protein extraction and Western blotting
-
Antibodies: anti-BRD4, anti-c-Myc, anti-PARP, anti-GAPDH (loading control)
Procedure:
-
Cell Seeding:
-
For proliferation assays, seed cells in a 96-well plate at a density of 5,000 cells/well.
-
For Western blotting, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate cells overnight at 37°C and 5% CO2 to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range for determining DC50 and CC50 is 0.01 nM to 10,000 nM.[5]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours). A 12-hour incubation is sufficient to observe BRD4 degradation[5][6], while longer incubations (72 hours) are typically used for proliferation assays.[5]
-
-
Phenotypic Analysis:
-
Proliferation Assay: After 72 hours of treatment, perform a cell viability assay according to the manufacturer's instructions.
-
Western Blotting:
-
After 12-24 hours of treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system.
-
-
Protocol 2: RNAi-Mediated Knockdown of BRD4 using shRNA
Objective: To assess the phenotypic effects of stable BRD4 knockdown in cancer cells.
Materials:
-
Cancer cell line of interest
-
Lentiviral vectors expressing shRNA targeting BRD4 and a non-targeting control (shNTC)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin (for selection)
-
Reagents for qRT-PCR and Western blotting
-
Reagents for proliferation, migration, and invasion assays
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate.
-
On the following day, infect the cells with the lentiviral supernatant in the presence of polybrene (8 µg/mL).[2]
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Culture the cells in the selection medium for several days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA from the stable cell lines, synthesize cDNA, and perform quantitative real-time PCR using primers specific for BRD4 and a housekeeping gene (e.g., GAPDH) to confirm knockdown at the mRNA level.[2][4]
-
Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 1 to confirm the reduction of BRD4 protein levels.
-
-
Phenotypic Analysis:
-
Proliferation, Migration, and Invasion Assays: Use the stable knockdown and control cell lines to perform various functional assays (e.g., MTT, wound healing, Transwell invasion assays) to assess the phenotypic consequences of BRD4 depletion.[3]
-
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of this compound induced BRD4 degradation.
Caption: RNA interference (RNAi) pathway for BRD4 silencing.
Caption: Comparative experimental workflows.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BET Degraders: A Comparative Analysis Featuring TD-428
In the rapidly evolving landscape of targeted protein degradation, Bromodomain and Extra-Terminal (BET) protein degraders have emerged as a promising therapeutic modality for various malignancies. This guide provides a comparative overview of the in vivo efficacy of several prominent BET degraders, with a focus on TD-428 and its counterparts, including ARV-771, MZ1, dBET6, QCA570, and ZBC260. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these molecules based on available preclinical data.
Mechanism of Action: PROTAC-Mediated BET Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein (e.g., a BET protein), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Specifically for BET degraders, the PROTAC molecule brings a BET protein (BRD2, BRD3, or BRD4) into proximity with an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), leading to its degradation. This results in the downregulation of key oncogenes, such as c-MYC, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.
Comparative In Vivo Efficacy of BET Degraders
The following tables summarize the available in vivo efficacy data for this compound and other notable BET degraders. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Summary of In Vivo Efficacy of BET Degraders
| Degrader | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference(s) |
| This compound | No in vivo data available. | - | - | - | - |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | Nu/Nu mice (22Rv1 xenograft) | 30 mg/kg, s.c., daily | Tumor regression | [1] |
| Hepatocellular Carcinoma (HCC) | Nude mice (HepG2 xenograft) | Not specified | Reduced tumor volume and weight | [2] | |
| MZ1 | Diffuse Large B-Cell Lymphoma (DLBCL) | NOD-SCID mice (TMD8 xenograft) | 100 mg/kg, i.p., 3 days on/4 days off | Anti-tumor activity | [3] |
| Glioblastoma (GBM) | Nude mice (U87 xenograft) | Not specified | Inhibition of tumor development | [No specific reference found in initial search] | |
| dBET6 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Disseminated mouse model (MOLT-4) | 7.5 mg/kg, i.p., twice daily | Significant survival benefit, reduction of leukemic burden | [4][5] |
| QCA570 | Acute Myeloid Leukemia (AML) | Xenograft models (MV4;11, RS4;11) | Not specified | Complete and durable tumor regression | [6][7][8] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice (HCC827/AR xenograft) | Not specified | Synergistic tumor growth inhibition with osimertinib | [9][10] | |
| ZBC260 | Triple-Negative Breast Cancer (TNBC) | Mice (SUM149 xenograft) | Not specified | Diminished tumor growth | [11] |
| Acute Leukemia | Mice (RS4;11 xenograft) | Not specified | Rapid tumor regression | [12] |
Note on this compound: As of the latest search, no publically available in vivo efficacy data for this compound has been identified. One report indicates that its precursor, TD-106, an immunomodulatory drug analog, demonstrated in vivo activity in multiple myeloma models.[13] this compound is a JQ1-based PROTAC that utilizes a CRBN ligand and has shown potent in vitro degradation of BRD4.[14]
Detailed Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols used for the xenograft models mentioned in this guide.
Table 2: Xenograft Model Experimental Protocols
| Parameter | 22Rv1 (CRPC) Xenograft Protocol | TMD8 (DLBCL) Xenograft Protocol | MOLT-4 (T-ALL) Xenograft Protocol | RS4;11 (Leukemia) Xenograft Protocol | SUM149 (TNBC) Xenograft Protocol |
| Cell Line | 22Rv1 | TMD8 | MOLT-4 | RS4;11 | SUM149PT |
| Animal Strain | Male BALB/c nude or SCID mice | NOD-SCID mice | Immunodeficient mice (e.g., NSG) | Immunodeficient mice (e.g., NSG) | Female BALB/c nude mice |
| Cell Inoculation | 5 x 10^6 cells with Matrigel, subcutaneously into the right flank. | 10^6 cells, subcutaneously. | 10^6 cells in Matrigel, subcutaneously into the right flank. | Not specified | Not specified |
| Tumor Initiation | Dosing initiated when tumors reach 100-150 mm³.[15] | Dosing initiated when tumors are palpable.[16] | Dosing initiated when tumors reach 120-160 mm³.[17] | Not specified | Not specified |
| Treatment Administration | Subcutaneous (s.c.) or intraperitoneal (i.p.) injection. | Intraperitoneal (i.p.) injection. | Intraperitoneal (i.p.) injection. | Intravenous (i.v.) injection. | Not specified |
| Endpoint Analysis | Tumor volume and body weight measured twice weekly.[15] | Tumor growth plots.[16] | Tumor volume and body weight measured multiple times weekly.[17] | Tumor regression.[18] | Tumor growth over time.[19] |
graph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General In Vivo Xenograft Workflow", width=7.6, height=3, dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Cell Culture" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Implantation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor Growth" [fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Collection" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Cell Culture" -> "Cell Implantation" [label="Subcutaneous/Orthotopic"]; "Cell Implantation" -> "Tumor Growth" [label="Monitoring"]; "Tumor Growth" -> "Treatment" [label="Randomization"]; "Treatment" -> "Data Collection" [label="Tumor Volume, Body Weight"]; "Data Collection" -> "Analysis" [label="Efficacy Assessment"]; }
Conclusion
The landscape of BET degraders is rich with promising candidates demonstrating significant in vivo anti-tumor activity across a range of hematological and solid tumor models. ARV-771, MZ1, dBET6, QCA570, and ZBC260 have all shown compelling preclinical efficacy, with some inducing complete and durable tumor regressions.
While this compound has demonstrated potent in vitro activity as a BRD4 degrader, a critical next step will be the evaluation of its in vivo efficacy and safety profile. The lack of publicly available in vivo data for this compound currently limits a direct comparison with other BET degraders in a preclinical setting. Future studies reporting on the in vivo performance of this compound will be essential to fully understand its therapeutic potential and position it within the growing armamentarium of BET-targeting PROTACs. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information on these compounds.
References
- 1. The RS4;11 cell line as a model for leukaemia with t(4;11)(q21;q23): Revised characterisation of cytogenetic features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Cellosaurus cell line MOLT-4 (CVCL_0013) [cellosaurus.org]
- 8. altogenlabs.com [altogenlabs.com]
- 9. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cellosaurus cell line SUM149PT (CVCL_3422) [cellosaurus.org]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Navigating the Future of Epigenetic Therapy: A Comparative Safety Analysis of TD-428 and Pan-BET Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the novel BRD4 degrader, TD-428, and traditional pan-BET inhibitors. By presenting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to illuminate the evolving landscape of BET-targeting therapeutics.
The targeting of Bromodomain and Extra-Terminal (BET) proteins has emerged as a promising strategy in oncology and other therapeutic areas. However, the clinical advancement of first-generation pan-BET inhibitors has been hampered by dose-limiting toxicities. This guide delves into the safety profile of a next-generation BET-targeting agent, this compound, a Proteolysis Targeting Chimera (PROTAC), and contrasts it with the known safety liabilities of pan-BET inhibitors.
Executive Summary
Pan-BET inhibitors have consistently demonstrated a challenging safety profile in clinical trials, with thrombocytopenia and gastrointestinal adverse events being the most common dose-limiting toxicities.[1][2] In contrast, the novel BRD4 degrader this compound, which operates through a distinct mechanism of action, holds the potential for an improved safety profile. While direct, comprehensive in vivo toxicology data for this compound is limited, preclinical studies of other BET PROTACs suggest a favorable safety window, with less impact on hematological parameters. This guide will explore the mechanistic differences that likely underpin these safety distinctions and present the available preclinical data for comparison.
Data Presentation: Safety Profile Comparison
The following tables summarize the reported adverse events for pan-BET inhibitors in clinical trials and the available preclinical safety data for BET PROTACs, which serve as a surrogate for estimating the potential safety profile of this compound.
Table 1: Common Adverse Events Associated with Pan-BET Inhibitors in Clinical Trials
| Adverse Event Class | Specific Adverse Events | Frequency/Severity | References |
| Hematological | Thrombocytopenia, Anemia, Neutropenia | Most common and severe (Grade ≥3) dose-limiting toxicities. | [1][2] |
| Gastrointestinal | Nausea, Diarrhea, Decreased Appetite, Vomiting, Dysgeusia | Frequent, generally Grade 1/2, but can be dose-limiting. | [1][2] |
| Constitutional | Fatigue, Asthenia | Commonly reported, can be severe. | [1][2] |
| Other | Pneumonia, Elevated Bilirubin | Less common but can be severe (Grade ≥3). | [2] |
Table 2: Preclinical In Vivo Safety Data for BET PROTACs
| Compound | Animal Model | Dosing Regimen | Observed Toxicities | References |
| dBET1 | Murine xenograft model of human leukemia | 50 mg/kg daily, intraperitoneal injection for 14 days | Well-tolerated, no significant effect on weight, white blood cell count, hematocrit, or platelet count. | [3][4] |
| ARV-825 | Gastric cancer xenograft model | Not specified | No toxic side effects observed. | [5] |
| CFT-2718 | Small-cell lung cancer patient-derived xenograft (PDX) model | 1, 1.4, or 1.8 mg/kg once a week for 2 weeks | Animal body weight was monitored as an indirect measurement of toxicity, with no adverse effects noted at the tested doses. | [6] |
Mechanism of Action: Inhibition vs. Degradation
The differing safety profiles of pan-BET inhibitors and this compound can be attributed to their distinct mechanisms of action at the molecular level.
Pan-BET Inhibitors: Competitive Binding
Pan-BET inhibitors, such as JQ1 and OTX015, are small molecules that function by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins (BRD2, BRD3, BRD4, and BRDT).[7][8] This prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby inhibiting the transcription of target genes, including the proto-oncogene MYC.[8]
This compound: Targeted Protein Degradation via PROTAC Technology
This compound is a heterobifunctional molecule known as a PROTAC. It consists of a ligand that binds to the BET protein BRD4 (derived from JQ1) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[9][10] This brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[9] This catalytic mechanism allows for the sustained removal of the target protein at potentially lower drug concentrations.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the safety and efficacy of BET inhibitors and PROTACs.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the compound that inhibits cell proliferation by 50% (IC50 or CC50).
-
Methodology:
-
Cancer cell lines (e.g., 22Rv1 prostate cancer cells for this compound) are seeded in 96-well plates.[10]
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound from 0.01 to 10,000 nM) for a specified duration (e.g., 72 hours).[10]
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The IC50/CC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.
-
Western Blot Analysis for Protein Degradation
-
Objective: To confirm the degradation of the target protein (e.g., BRD4) by the PROTAC.
-
Methodology:
-
Cells (e.g., U266 multiple myeloma cells) are treated with the PROTAC (e.g., this compound at various concentrations) for a specific time (e.g., 12 hours).[10]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
In Vivo Toxicology Studies
-
Objective: To evaluate the safety and tolerability of a compound in a living organism.
-
Methodology:
-
Animal models (e.g., mice or rats) are administered the test compound via a clinically relevant route (e.g., oral, intraperitoneal, or intravenous) at various doses and for a specified duration.[3][11]
-
Animals are monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[3]
-
At the end of the study, blood samples are collected for hematological and clinical chemistry analysis.[3]
-
Organs are harvested, weighed, and subjected to histopathological examination to identify any tissue damage.[11]
-
The following workflow illustrates a typical preclinical safety evaluation process.
Discussion and Future Outlook
The primary safety concerns with pan-BET inhibitors, namely thrombocytopenia and gastrointestinal toxicity, are thought to be on-target effects resulting from the inhibition of BET proteins in healthy tissues.[1] The catalytic nature of PROTACs like this compound may allow for effective target degradation at lower systemic exposures, potentially widening the therapeutic window and reducing on-target toxicities.[12]
Furthermore, the safety of PROTACs can be influenced by the choice of E3 ligase they recruit. This compound utilizes Cereblon, a well-characterized E3 ligase. The potential for toxicities related to the E3 ligase ligand itself or off-target protein degradation are important considerations in the safety assessment of PROTACs.[13] Future research will need to focus on comprehensive in vivo toxicology studies for this compound to confirm the promising safety profile suggested by preclinical data from other BET PROTACs.
References
- 1. Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 6. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
- 13. researchgate.net [researchgate.net]
On-Target Efficacy of TD-428: A Comparative Analysis of a Novel BRD4 Degrader
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of TD-428, a novel proteolysis-targeting chimera (PROTAC), against other prominent BRD4 degraders. This analysis is supported by a compilation of experimental data and detailed methodologies to facilitate informed decision-making in research and development.
This compound is a highly specific and potent degrader of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system to selectively eliminate BRD4. It is composed of JQ1, a well-characterized BET inhibitor that binds to the bromodomains of BRD4, linked to TD-106, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual-binding mechanism brings BRD4 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Comparative Efficacy of BRD4 Degraders
The on-target efficacy of this compound and its alternatives is primarily evaluated by their ability to induce the degradation of BRD4, inhibit cell proliferation, and modulate the expression of downstream target genes such as c-Myc. The following tables summarize the key quantitative data for this compound in comparison to other notable BRD4-targeting PROTACs: MZ1, dBET1, and ARV-771.
| Compound | Target E3 Ligase | DC50 (BRD4 Degradation) | Cell Line | Reference |
| This compound | CRBN | 0.32 nM | 22Rv1 (Prostate Cancer) | [1] |
| MZ1 | VHL | 8 nM, 23 nM | H661, H838 (Lung Cancer) | [2] |
| dBET1 | CRBN | EC50 of 430 nM | Not Specified | [3] |
| ARV-771 | VHL | < 1 nM | CRPC Cell Lines | [4][5] |
| Compound | CC50/IC50 (Cell Proliferation) | Cell Line | Reference |
| This compound | CC50: 20.1 nM | 22Rv1 (Prostate Cancer) | [1] |
| MZ1 | pEC50: 7.6 | Mv4-11 (AML) | [2] |
| dBET1 | IC50: 0.14 µM | MV4;11 (AML) | [3] |
| ARV-771 | Not Specified | Not Specified |
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of BRD4. The following diagram illustrates the signaling pathway initiated by this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Western Blot for BRD4 Protein Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., 22Rv1, HepG2, LS174t) in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., this compound, MZ1, dBET1) or vehicle control (DMSO) for a specified duration (e.g., 2, 8, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or α-Tubulin, to normalize the BRD4 protein levels. Quantify the band intensities using densitometry software.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound of interest (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (IC50) or cell counting kit-8 (CC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Quantitative Real-Time PCR (qPCR) for c-Myc Expression
This technique is used to measure the change in the mRNA expression level of c-Myc, a downstream target of BRD4.[1][9][10][11]
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC or vehicle control as described for the Western blot protocol. Extract total RNA from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the comparative Ct (ΔΔCt) method.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC like this compound.
References
- 1. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
A Head-to-Head Battle: TD-428, a BET Degrader, versus Non-Degrader BET Inhibitors in Functional Assays
In the landscape of epigenetic drug discovery, targeting Bromodomain and Extra-Terminal (BET) proteins has emerged as a promising strategy for various malignancies. While traditional non-degrader BET inhibitors have demonstrated therapeutic potential by occupying the acetyl-lysine binding pockets of BET proteins, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), aims to eliminate these proteins altogether. This guide provides a comprehensive comparison of the functional effects of the BRD4-targeting PROTAC degrader, TD-428, and conventional non-degrader BET inhibitors such as JQ1, OTX015, and I-BET762.
This comparison guide delves into the experimental data from key functional assays, offering researchers, scientists, and drug development professionals a clear overview of the distinct mechanisms and potential advantages of BET protein degradation over inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from various functional assays, comparing the efficacy of this compound with that of prominent non-degrader BET inhibitors. It is important to note that the data presented is compiled from multiple studies, and experimental conditions such as cell lines and assay duration may vary. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Potency in BRD4 Targeting and Cell Proliferation
| Compound | Mechanism of Action | Target | Metric | Value | Cell Line(s) |
| This compound | BRD4 Degrader (PROTAC) | BRD4 | DC₅₀ (Degradation) | 0.32 nM[1] | 22Rv1 (prostate cancer) |
| CC₅₀ (Cell Proliferation) | 20.1 nM[1] | 22Rv1 (prostate cancer) | |||
| JQ1 | Non-degrader Inhibitor | Pan-BET | IC₅₀ (Binding to BRD4(1)) | 77 nM | Biochemical Assay |
| IC₅₀ (Cell Proliferation) | ~200 nM | LNCaP, C4-2, 22Rv1 (prostate cancer) | |||
| OTX015 | Non-degrader Inhibitor | Pan-BET | IC₅₀ (Binding) | 92-112 nM | Biochemical Assay |
| GI₅₀ (Cell Proliferation) | 75-650 nM | HCC1937, MDA-MB-231, MDA-MB-468 (TNBC) | |||
| I-BET762 | Non-degrader Inhibitor | Pan-BET | gIC₅₀ (Cell Proliferation) | 25-150 nM | Various prostate cancer cell lines |
Table 2: Impact on Downstream Signaling and Cellular Fate
| Compound | Functional Effect | Observation | Cell Line(s) |
| This compound | c-Myc Expression | More efficient reduction of c-Myc levels compared to JQ1.[2] | Prostate cancer cell line |
| Apoptosis | Induces robust apoptosis. | RS4;11, MOLM-13 (leukemia) | |
| JQ1 | c-Myc Expression | Downregulates MYC transcription and protein levels. | Multiple myeloma, breast cancer, MCC |
| Cell Cycle | Induces G1 cell cycle arrest. | MCC, Multiple Myeloma | |
| Apoptosis | Ineffective at inducing apoptosis at high concentrations in some cell lines. | RS4;11, MOLM-13 (leukemia) | |
| OTX015 | c-Myc Expression | Decreases c-MYC protein and mRNA levels. | Leukemia cell lines |
| Cell Cycle | Induces G1/S arrest. | Leukemia cell lines | |
| Apoptosis | Induces apoptosis. | Leukemia cell lines | |
| I-BET762 | c-Myc Expression | Inhibits MYC expression. | Prostate cancer |
| Cell Cycle | Induces cell cycle arrest. | Myeloma | |
| Apoptosis | Induces apoptosis. | Myeloma |
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and non-degrader BET inhibitors lies in their mechanism of action, which dictates their downstream cellular effects.
Non-degrader BET inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins. This reversible binding prevents BET proteins from interacting with acetylated histones on chromatin, thereby displacing them and disrupting the recruitment of transcriptional machinery, including RNA Polymerase II. The result is the downregulation of key oncogenes like MYC, leading to cell cycle arrest and, in some cases, apoptosis.
In contrast, this compound is a heterobifunctional molecule that acts as a PROTAC. One end of this compound binds to the BET protein BRD4, while the other end recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven, catalytic mechanism results in the complete removal of the target protein, leading to a more profound and sustained downstream effect compared to the transient and occupancy-driven nature of non-degrader inhibitors.
Experimental Protocols
Detailed methodologies for key functional assays are provided below to facilitate the replication and validation of findings.
WST-1 Cell Viability Assay
Objective: To assess the effect of this compound and non-degrader BET inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and non-degrader BET inhibitors (e.g., JQ1, OTX015, I-BET762) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC₅₀/CC₅₀ values.
EdU Cell Proliferation Assay
Objective: To measure the rate of DNA synthesis as a direct indicator of cell proliferation following treatment with BET-targeting compounds.
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with various concentrations of this compound or non-degrader BET inhibitors for 24-48 hours.
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash once with PBS.
-
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342 or DAPI for 15 minutes.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
Western Blot for BRD4 and c-Myc
Objective: To determine the protein levels of BRD4 and its downstream target c-Myc after treatment.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
qRT-PCR for MYC Gene Expression
Objective: To quantify the mRNA expression levels of the MYC oncogene following treatment.
Protocol:
-
RNA Extraction: Treat cells with the compounds, then extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
The reaction mixture typically contains cDNA, forward and reverse primers, and qPCR master mix.
-
Run the PCR in a real-time PCR system with a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
The emergence of PROTAC degraders like this compound represents a paradigm shift in targeting BET proteins. By inducing the degradation of BRD4, this compound offers a distinct and potentially more potent and durable anti-cancer effect compared to the occupancy-driven mechanism of non-degrader inhibitors. The presented data and protocols provide a framework for researchers to further investigate and compare these two classes of molecules, ultimately contributing to the development of more effective epigenetic therapies. The superior ability of degraders to induce apoptosis and achieve more profound suppression of oncoproteins at lower concentrations highlights their therapeutic promise.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the BET Degrader TD-428 in Diverse Cancer Types
For Immediate Release
In the evolving landscape of targeted cancer therapy, a new class of molecules known as Proteolysis Targeting Chimeras (PROTACs) is showing significant promise. This guide provides a comparative overview of TD-428, a novel Bromodomain and Extra-Terminal (BET) protein degrader, and its potential applications across different cancer types. Due to the limited availability of public data on this compound, this guide incorporates data from structurally and functionally similar BET degraders, ARV-771 and ARV-825, to provide a broader context for its potential efficacy and mechanism of action. This comparison is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and BET Degradation
This compound is a PROTAC designed to specifically target and induce the degradation of BET proteins, particularly BRD4.[] Unlike traditional small molecule inhibitors that only block the protein's function, PROTACs like this compound facilitate the complete removal of the target protein from the cell. This is achieved by linking a BET inhibitor moiety (in the case of this compound, JQ1) to a ligand for an E3 ubiquitin ligase, in this instance, a novel immunomodulatory drug analog, TD-106, which binds to Cereblon (CRBN).[] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BET protein. The degradation of BET proteins, key regulators of oncogene transcription, leads to the suppression of pivotal cancer drivers like c-Myc.[][2]
This compound in Prostate Cancer
Initial studies have highlighted the potential of this compound in prostate cancer. Research has shown that this compound efficiently induces the degradation of BET proteins in prostate cancer cell lines and reduces c-Myc levels more effectively than the BET inhibitor JQ1 alone.[] A key metric for PROTACs is the half-maximal degradation concentration (DC50), and for BRD4, this compound has demonstrated a potent DC50 of 0.32 nM.[]
Comparative Performance in Prostate Cancer Models
To contextualize the potential of this compound, we can examine preclinical data from the closely related BET degrader, ARV-771, in castration-resistant prostate cancer (CRPC) models.
| Compound | Cell Line | IC50 (nM) | DC50 (nM) | In Vivo Model | Tumor Growth Inhibition | Reference |
| ARV-771 | 22Rv1 (CRPC) | <1 | <5 (BRD2/3/4) | 22Rv1 Xenograft | Regression at 30 mg/kg/day | [3][4] |
| ARV-771 | VCaP (CRPC) | <1 | <5 (BRD2/3/4) | VCaP Xenograft | Not specified | [4] |
| JQ1 (Inhibitor) | Prostate Cancer Cells | Varies | N/A | Prostate Cancer Xenograft | Growth inhibition | [5][6] |
| Enzalutamide | LNCaP, C4-2 | ~20-40 | N/A | LNCaP Xenograft | Tumor stasis/regression | [7][8][9][10][11] |
Table 1: Comparative Efficacy of BET Degraders and Inhibitors in Prostate Cancer Models.
Alternatives in Castration-Resistant Prostate Cancer (CRPC)
The current standard of care for CRPC includes androgen receptor (AR) antagonists like Enzalutamide and chemotherapy agents such as Docetaxel.[12][13][14][15] Enzalutamide functions by competitively inhibiting androgen binding to the AR, preventing its nuclear translocation and subsequent activation of target genes.[7][8][9][10][11] While effective, resistance to these therapies is common, creating a need for novel therapeutic strategies like BET degradation.
This compound in Hematological Malignancies
While specific data for this compound in hematological malignancies is not yet available, the broader class of BET degraders has shown significant promise in this area. The rationale for their use lies in the frequent dysregulation of c-Myc and other BET-dependent pathways in leukemias and lymphomas.
Comparative Performance in Hematological Malignancy Models
The BET degrader ARV-825 has been studied in various hematological cancer models, providing a benchmark for the potential of molecules like this compound.
| Compound | Cell Line | IC50 (nM) | DC50 (nM) | In Vivo Model | Outcome | Reference |
| ARV-825 | T-ALL cell lines | Lower than JQ1, dBET1, OTX015 | Not specified | T-ALL Xenograft | Reduced tumor growth | [16][17] |
| JQ1 (Inhibitor) | Various Leukemia/Lymphoma | Varies | N/A | Various Xenografts | Suppressed tumor growth | [5][6][18] |
| Standard Chemotherapy | AML | Varies | N/A | Patient Treatment | Remission induction | [19][20][21][22][23] |
| Standard Therapy | Multiple Myeloma | Varies | N/A | Patient Treatment | Disease control | [24][25][26][27][28] |
Table 2: Comparative Efficacy of BET Degraders and Standard Therapies in Hematological Malignancy Models.
Alternatives in Hematological Malignancies
The standard of care for acute myeloid leukemia (AML) typically involves a "7+3" induction chemotherapy regimen with cytarabine and an anthracycline.[19][21][23] For multiple myeloma, treatment often consists of combination therapies including proteasome inhibitors, immunomodulatory drugs, and monoclonal antibodies.[24][25][27][28] These established therapies, while effective for many patients, are associated with significant toxicities and the development of resistance.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound, a comparator compound, or vehicle control for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Western Blot for Protein Degradation
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified to determine the extent of protein degradation.
In Vivo Xenograft Studies
-
Cell Implantation: 5-10 million cancer cells are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound or a comparator drug is administered daily or on a specified schedule via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition (TGI) is calculated. Tumors may be excised for further analysis, such as immunohistochemistry for protein expression.
Conclusion
This compound and other BET protein degraders represent a promising new frontier in cancer therapy. Their ability to induce the complete degradation of key oncogenic drivers like BRD4 offers a distinct and potentially more durable anti-cancer effect compared to traditional inhibitors. While data specific to this compound is still emerging, the compelling preclinical results from related BET degraders in both solid and hematological malignancies underscore the significant potential of this therapeutic strategy. Further research and clinical trials are warranted to fully elucidate the efficacy and safety of this compound in a broader range of cancer types.
References
- 2. MYC drives aggressive prostate cancer by disrupting transcriptional pause release at androgen receptor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PROTACs in the Management of Prostate Cancer | MDPI [mdpi.com]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 9. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Current management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostate cancer - Wikipedia [en.wikipedia.org]
- 14. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Frontiers | PROTACs: Walking through hematological malignancies [frontiersin.org]
- 17. PROTACs: Walking through hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 21. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 22. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 23. bloodcancerunited.org [bloodcancerunited.org]
- 24. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 25. news.med.miami.edu [news.med.miami.edu]
- 26. Standard treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. bloodcancerunited.org [bloodcancerunited.org]
Safety Operating Guide
Prudent Disposal Procedures for Urethane-Based Compounds
Disclaimer: The specific chemical identifier "TD-428" was not found in publicly available safety data sheets. The following guidance is based on safety information for industrial products containing urethane resins, such as "U428 Plus HV Primerless to Auto Glass Urethane Adhesive" and "AMERCOAT 428PCLO RAILCAR BLUE RESIN 750ML". Researchers and laboratory professionals should always consult the specific safety data sheet (SDS) for any chemical they are working with and adhere to their institution's waste disposal policies.
Safe and responsible disposal of chemical waste is paramount in a laboratory setting. This document provides a general framework for the proper disposal of urethane-based compounds, synthesized from the information available in safety data sheets for similarly named products.
Personal Protective Equipment (PPE)
Before handling any chemical waste, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields are recommended.[1] |
| Hand Protection | Chemically resistant gloves are essential. Preferred materials include Butyl rubber, Chlorinated polyethylene, Polyethylene, and Ethyl vinyl alcohol laminate ("EVAL"). Acceptable alternatives include Neoprene, Nitrile/butadiene rubber ("nitrile" or "NBR"), Polyvinyl chloride ("PVC" or "vinyl"), and Viton.[1] |
| Respiratory Protection | In case of inadequate ventilation or when dealing with vapors, respiratory protection should be worn.[2] If experiencing respiratory symptoms, it is advised to call a poison center or doctor.[2][3] Individuals already sensitized to isocyanates may experience allergic respiratory reactions even at concentrations below exposure guidelines.[1][3] |
| Protective Clothing | Wear protective clothing to avoid skin contact.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4] |
Chemical Waste Disposal Workflow
The following diagram outlines the general decision-making process and steps for the safe disposal of laboratory chemical waste.
Caption: General workflow for chemical waste disposal.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Properly identify the urethane-based waste.
-
Do not mix with incompatible materials. Urethane compounds can react with water, acids, alcohols, amines, ammonia, bases, metal compounds, and strong oxidizers.[1][3] Reaction with water can generate heat and carbon dioxide.[1][3]
2. Spill and Leak Cleanup:
-
Absorb the spilled material with inert substances such as cat litter, sand, or sawdust.[1][2][3]
-
Collect the absorbed material into suitable and properly labeled containers.[1][2][3]
3. Waste Collection and Storage:
-
Use designated, compatible, and properly labeled containers for waste collection.
-
Keep waste containers securely closed to prevent spills and the release of vapors.[1][3]
-
Store waste containers in a well-ventilated, designated waste storage area, away from moisture.[3]
4. Final Disposal:
-
Dispose of the waste container and its contents at an approved waste disposal facility.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Important Considerations:
-
Ensure that eye flushing systems and safety showers are readily accessible near the work area.[1]
No detailed experimental protocols for the disposal of "this compound" were found in the provided search results. The procedures outlined above are based on general safety guidelines for similar chemical products. Always prioritize safety and consult the specific SDS and your institution's safety officer for guidance.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for TD-428
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for the handling and disposal of TD-428, a potent and novel BET protein degrader developed for research use. Adherence to these guidelines is essential to mitigate risks and ensure the integrity of your experiments.
This compound is a PROTAC (Proteolysis Targeting Chimera) that functions as a highly specific BRD4 degrader.[1][2][3][4] As with any potent research compound, a thorough understanding of its properties and the implementation of rigorous safety protocols are imperative.
Immediate Safety and Handling Information
All personnel must be thoroughly trained on the handling and disposal of potent compounds before working with this compound. A comprehensive understanding of the associated risks and the necessary precautions is the first line of defense against accidental exposure and contamination.
Personal Protective Equipment (PPE)
The following table outlines the minimum required personal protective equipment when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | A fully buttoned lab coat should be worn over personal clothing. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory | For procedures that may generate aerosols or dust, a properly fitted NIOSH-approved respirator is required. |
Engineering Controls
To minimize the risk of exposure, this compound should be handled in a designated area with appropriate engineering controls.
| Control Type | Specification |
| Ventilation | All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood. |
| Designated Area | Establish a designated area for the handling of this compound. This area should be clearly marked and restricted to authorized personnel. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area. |
Operational and Disposal Plans
A clear and concise plan for the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Condition |
| Short-term Storage | 0 - 4°C for days to weeks.[5] |
| Long-term Storage | -20°C for months to years.[5] |
| Stock Solution | Store at -20°C for up to 1 month or -80°C for up to 6 months to prevent inactivation from repeated freeze-thaw cycles.[3][4] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical.[5] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontamination solution. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated lab supplies (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of normally. |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
